4-(1,3-Oxazol-5-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-oxazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJBMRSOKUTXDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333712 | |
| Record name | 4-(1,3-Oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008-95-3 | |
| Record name | 4-(Oxazol-5-yl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,3-Oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-oxazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 4-(1,3-Oxazol-5-yl)aniline from 5-(4-nitrophenyl)oxazole
Abstract: This technical guide provides a comprehensive overview of the synthesis of 4-(1,3-Oxazol-5-yl)aniline from its precursor, 5-(4-nitrophenyl)oxazole. The core of this transformation involves the selective reduction of an aromatic nitro group to an amine. This document details various established methodologies for this reduction, with a focus on reaction conditions that ensure the integrity of the oxazole ring. Detailed experimental protocols, quantitative data from related syntheses, and workflow diagrams are presented to aid researchers and drug development professionals in the efficient and reliable synthesis of this valuable compound.
Introduction
This compound is a versatile chemical intermediate with applications in medicinal chemistry and materials science.[1] Its structure, featuring a reactive aniline moiety and a stable oxazole ring, makes it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents.[2][3][4] The synthesis of this compound is most commonly achieved through the reduction of the corresponding nitro compound, 5-(4-nitrophenyl)oxazole.
The primary challenge in this synthesis is the chemoselective reduction of the nitro group without affecting the oxazole ring. The oxazole ring can be susceptible to cleavage under harsh acidic or basic conditions, as well as by certain reducing agents.[5][6] Therefore, the choice of the reduction method and the optimization of reaction conditions are critical for a successful synthesis. This guide explores several reliable methods for this transformation, providing detailed protocols and comparative data.
Overview of Synthetic Strategies
The conversion of 5-(4-nitrophenyl)oxazole to this compound is a standard nitro group reduction. Several reagents are well-suited for this purpose, offering varying degrees of selectivity, yield, and ease of work-up. The most common and effective methods include the use of stannous chloride (SnCl₂), iron (Fe) powder in acidic media, and catalytic hydrogenation.
dot
Caption: General reaction scheme for the synthesis.
Experimental Protocols
This section provides detailed experimental procedures for the most reliable methods for the synthesis of this compound.
Method 1: Reduction with Stannous Chloride Dihydrate (SnCl₂·2H₂O)
This is a widely used and highly effective method for the selective reduction of aromatic nitro groups in the presence of other sensitive functional groups.[7][8][9]
Reaction Scheme:
dot
Caption: Stannous chloride reduction of the nitro group.
Procedure:
-
To a solution of 5-(4-nitrophenyl)oxazole (1.0 g, 5.26 mmol) in ethanol (50 mL), add stannous chloride dihydrate (5.94 g, 26.3 mmol).[7]
-
Heat the reaction mixture to reflux and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and carefully pour it into 300 mL of a 1 M sodium hydroxide (NaOH) solution to neutralize the acid and precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium chloride solution (brine), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Method 2: Reduction with Iron Powder and Hydrochloric Acid (Fe/HCl)
This method is a classic, cost-effective, and robust procedure for the reduction of aromatic nitro compounds.[10][11]
Procedure:
-
In a round-bottom flask, suspend 5-(4-nitrophenyl)oxazole (1.0 g, 5.26 mmol) in a mixture of ethanol (20 mL) and water (5 mL).
-
To this suspension, add iron powder (1.47 g, 26.3 mmol) and a catalytic amount of concentrated hydrochloric acid (0.2 mL).
-
Heat the mixture to reflux and stir vigorously for 3-5 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
The following table summarizes the quantitative data for the described synthetic methods, based on literature reports for similar reductions.
| Method | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Stannous Chloride | SnCl₂·2H₂O | Ethanol | Reflux | 4 | ~79 | [7] |
| Iron/Hydrochloric Acid | Fe, HCl | Ethanol/Water | Reflux | 3-5 | 60-80 | [10] |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol/Methanol | Room Temp. | 2-4 | >90 | [12] |
Note: Yields are based on analogous reactions and may vary for the specific substrate.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
dot
Caption: General laboratory workflow for the synthesis.
Logical Relationship of Reduction Methods
This diagram illustrates the decision-making process for selecting an appropriate reduction method based on key experimental considerations.
dot
Caption: Logic diagram for selecting a reduction method.
Conclusion
The synthesis of this compound from 5-(4-nitrophenyl)oxazole is a straightforward chemical transformation that can be achieved through various reliable reduction methods. The choice of method will depend on the specific requirements of the researcher, including desired yield, cost considerations, and available laboratory equipment. The protocols detailed in this guide, particularly the stannous chloride method, provide a solid foundation for the successful synthesis of this important chemical intermediate. Careful attention to reaction conditions is paramount to ensure the stability of the oxazole ring and to achieve high purity of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Method for preparing 4-(3-(4-hydroxylphenyl)-1,2,4-oxadiazole-5-yl)-aniline - Eureka | Patsnap [eureka.patsnap.com]
- 8. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(1,3-Oxazol-5-yl)aniline (CAS Number 1008-95-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 4-(1,3-oxazol-5-yl)aniline. The information is compiled from publicly available scientific literature and chemical databases.
Chemical and Physical Properties
This compound is a heterocyclic aromatic amine containing both an aniline and an oxazole moiety.[1] These structural features make it a valuable building block in medicinal chemistry and materials science.[2][3] The compound is typically a pale yellow solid at room temperature.[4]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 1008-95-3 | [5][6] |
| Molecular Formula | C₉H₈N₂O | [5][6] |
| Molecular Weight | 160.17 g/mol | [5][7] |
| IUPAC Name | This compound | [5] |
| Melting Point | 150-156 °C | [4] |
| Boiling Point (Predicted) | 318.7 ± 17.0 °C | [4] |
| Density (Predicted) | 1.204 ± 0.06 g/cm³ | [4] |
| Appearance | Pale yellow solid | [4] |
| InChIKey | SLJBMRSOKUTXDF-UHFFFAOYSA-N | |
| SMILES | C1=CC(=CC=C1C2=CN=CO2)N | [5][6] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |
Spectroscopic Data
| Spectroscopic Data | Value | Source(s) |
| Mass Spectrum (m/z) | 160, 104, 105 | [5] |
| ¹H NMR | Data not available in cited sources. | |
| ¹³C NMR | Data not available in cited sources. |
Synthesis of this compound
A common synthetic route to this compound involves the reduction of its nitro precursor, 5-(4-nitrophenyl)-1,3-oxazole.[4]
General Experimental Protocol
The following is a general procedure based on the reduction of a nitroaryl group to an aniline:
Reaction: Reduction of 5-(4-nitrophenyl)-1,3-oxazole.
Reagents and Solvents:
-
5-(4-nitrophenyl)-1,3-oxazole
-
Ethanol (solvent)
-
Powdered Tin (reducing agent)
-
Concentrated Hydrochloric Acid
Procedure:
-
Dissolve 5-(4-nitrophenyl)-1,3-oxazole in ethanol.
-
To this solution, add powdered tin.
-
Slowly add concentrated hydrochloric acid dropwise to the reaction mixture.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is worked up to isolate the desired product, this compound. This typically involves neutralization of the acid and extraction of the product.
-
Further purification may be achieved by column chromatography or recrystallization.
Note: This is a generalized protocol. Specific quantities, reaction times, and temperatures would need to be optimized for this particular transformation.
Synthesis Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives [article.sapub.org]
- 3. This compound [myskinrecipes.com]
- 4. This compound | 1008-95-3 [amp.chemicalbook.com]
- 5. This compound | C9H8N2O | CID 517747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS 1008-95-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. scbt.com [scbt.com]
Spectral Data and Synthetic Overview of 4-(1,3-Oxazol-5-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and synthetic methodology for the versatile chemical intermediate, 4-(1,3-Oxazol-5-yl)aniline (CAS No. 1008-95-3). This compound, featuring a core aniline structure fused with an oxazole ring, is a valuable building block in medicinal chemistry and materials science. This document compiles available spectral data, outlines a plausible synthetic route, and provides standardized experimental protocols for its characterization.
Core Compound Properties
| Property | Value | Reference |
| CAS Number | 1008-95-3 | [1] |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | |
| Melting Point | 156 °C | |
| Appearance | Solid |
Spectroscopic Data
Due to the limited availability of a complete set of publicly accessible, experimentally-derived spectra for this compound, the following tables combine reported data with expected values derived from spectral data of closely related analogs. This comparative approach provides a robust framework for the spectroscopic identification of the target compound.
Mass Spectrometry
The mass spectrum of this compound is characterized by a prominent molecular ion peak and specific fragmentation patterns.
| Ion | m/z | Interpretation |
| [M]⁺ | 160 | Molecular Ion |
| [M-C₂H₂N]⁺ | 105 | Loss of a neutral fragment from the oxazole ring |
| [C₆H₆N]⁺ | 104 | Fragmentation of the aniline moiety |
| Data sourced from NIST Mass Spectrometry Data Center as cited in PubChem.[2] |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. The predicted values are based on the known spectral features of anilines and oxazole derivatives.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Aniline) | 3450 - 3250 |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=N Stretch (Oxazole) | 1650 - 1590 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| C-O-C Stretch (Oxazole) | 1150 - 1050 |
| N-H Bend (Aniline) | 1620 - 1560 |
| C-N Stretch (Aniline) | 1340 - 1250 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard deuterated solvent like DMSO-d₆ are outlined below. These predictions are based on the analysis of structurally similar compounds.
¹H NMR (Predicted)
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Oxazole H-2 | ~8.4 | s |
| Oxazole H-4 | ~7.5 | s |
| Aromatic H (ortho to NH₂) | ~6.7 | d |
| Aromatic H (meta to NH₂) | ~7.4 | d |
| -NH₂ | ~5.3 | br s |
¹³C NMR (Predicted)
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Oxazole C-2 | ~151 |
| Oxazole C-4 | ~125 |
| Oxazole C-5 | ~148 |
| Aromatic C-NH₂ | ~147 |
| Aromatic C (ipso to oxazole) | ~120 |
| Aromatic CH (ortho to NH₂) | ~114 |
| Aromatic CH (meta to NH₂) | ~128 |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several established methods for oxazole ring formation. A common strategy involves the reaction of a carbonyl compound with a source of ammonia and a reducing agent, or the cyclization of an α-acylamino ketone. Below is a representative synthetic workflow and detailed experimental protocols.
Synthetic Workflow
Caption: A plausible synthetic route to this compound via the Van Leusen oxazole synthesis.
Experimental Protocols
Representative Synthesis of this compound:
This protocol is a generalized procedure based on the Van Leusen oxazole synthesis, a reliable method for forming the oxazole ring.
-
Reaction Setup: To a solution of 4-aminobenzaldehyde (1.0 eq) in a suitable anhydrous solvent such as methanol or dimethoxyethane, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.0-1.2 eq).
-
Base Addition: Cool the mixture in an ice bath and add a base, such as potassium carbonate (2.0 eq), portion-wise while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol for Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or methanol.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a standard non-polar capillary column (e.g., DB-5ms).
-
GC Conditions: Inject a small volume (e.g., 1 µL) of the sample solution. Use a temperature program that starts at a low temperature (e.g., 50 °C), ramps up to a high temperature (e.g., 280 °C), and holds for a few minutes to ensure elution of the compound.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a range of m/z 50-500.
Protocol for Infrared (IR) Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Apply pressure to the sample to ensure good contact with the crystal.
-
Spectral Collection: Collect the IR spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz for ¹H).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-160 ppm). A larger number of scans will be required for ¹³C NMR compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
This guide provides foundational information for researchers working with this compound. For critical applications, it is recommended to obtain and verify all spectral data on a sample of known purity.
References
IUPAC name and structure of 4-(1,3-Oxazol-5-yl)aniline
An In-depth Technical Guide to 4-(1,3-Oxazol-5-yl)aniline for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant potential in drug discovery and development. The document details its chemical identity, physicochemical properties, and spectroscopic data. Furthermore, it outlines a probable synthetic route and discusses its application as a key intermediate in the synthesis of pharmacologically active agents, particularly kinase inhibitors. Experimental protocols for evaluating the biological activity of derivatives are also presented, alongside a conceptual workflow for a kinase inhibitor discovery program. This guide is intended for researchers, medicinal chemists, and drug development professionals.
Chemical Identity and Structure
This compound is a bifunctional organic molecule featuring an aniline ring substituted with a 1,3-oxazole ring at the para position. The presence of a primary amine on the phenyl ring and the electron-rich five-membered heterocycle makes it a versatile scaffold for constructing more complex molecular architectures.
-
IUPAC Name: this compound[1]
-
CAS Number: 1008-95-3[1]
-
Molecular Formula: C₉H₈N₂O[1]
-
Structure:
(Image Source: PubChem CID 517747)
-
Synonyms: 4-(oxazol-5-yl)aniline, 5-(4-Aminophenyl)oxazole, 4-(5-Oxazolyl)aniline[1][2][3]
Physicochemical and Spectroscopic Data
The properties of this compound are summarized below. This data is crucial for its handling, characterization, and use in synthetic chemistry.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | Pale yellow to solid form | [2][4] |
| Melting Point | 150-156 °C | [2] |
| Boiling Point (Predicted) | 318.7 ± 17.0 °C | [2] |
| Density (Predicted) | 1.204 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.46 ± 0.10 | [2] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| Mass Spectrometry (GC-MS) | Major Peaks (m/z): 160, 104, 105 | [1] |
| ¹H NMR | No specific data found for this compound. Based on analogous structures, proton signals for the aniline and oxazole rings are expected in the aromatic region (δ 6.5-8.5 ppm), with a broad singlet for the -NH₂ protons. | |
| ¹³C NMR | No specific data found. Aromatic carbons are expected in the δ 110-150 ppm range. | |
| IR Spectroscopy | No specific data found. Expected characteristic peaks would include N-H stretching for the amine (approx. 3300-3500 cm⁻¹), C=N stretching for the oxazole ring (approx. 1650 cm⁻¹), and C-O stretching (approx. 1280 cm⁻¹). | [5] |
| SMILES | C1=CC(=CC=C1C2=CN=CO2)N | [1] |
| InChI | InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,10H2 | [1] |
Synthesis Protocol
Conceptual Two-Step Synthesis:
-
Step 1: Oxazole Ring Formation (e.g., Van Leusen Reaction) : The synthesis would likely start from 4-nitrobenzaldehyde, which reacts with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate in methanol to form 5-(4-nitrophenyl)-1,3-oxazole. This is a well-established method for constructing the oxazole ring.
-
Step 2: Reduction of the Nitro Group : The nitro group of 5-(4-nitrophenyl)-1,3-oxazole is then reduced to the primary amine. This can be achieved using various standard reduction methods, such as catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) or chemical reduction using metals in acidic media (e.g., tin(II) chloride in hydrochloric acid or iron powder in acetic acid).
General Experimental Protocol (Reduction Step):
This protocol is generalized from standard organic synthesis procedures.
-
Dissolve 5-(4-nitrophenyl)-1,3-oxazole (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. For example, add tin(II) chloride dihydrate (3-5 equivalents) followed by concentrated hydrochloric acid and heat the mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9).
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Applications in Drug Discovery and Development
The this compound scaffold is of significant interest in medicinal chemistry. The oxazole ring is a bioisostere for ester and amide functionalities and is found in numerous biologically active natural products and synthetic drugs.[6] The aniline moiety is a common feature in molecules designed to interact with ATP-binding sites of enzymes, particularly kinases.
Role as a Kinase Inhibitor Building Block:
The pyridine-aniline and related scaffolds are well-established pharmacophores in a multitude of kinase inhibitors.[7] The aniline portion can act as a hydrogen bond donor and acceptor, forming key interactions with the hinge region of the kinase ATP-binding pocket. The oxazole moiety can be further functionalized or can occupy adjacent hydrophobic pockets, contributing to potency and selectivity. Derivatives of 3-Methyl-4-(pyridin-4-yl)aniline, a structurally related compound, have shown potent inhibition of clinically relevant kinases like p38 MAP kinase and c-Met.[7] This strongly suggests that this compound is a valuable starting point for the synthesis of novel kinase inhibitors.
Anticancer and Antimicrobial Potential:
Nitrogen-containing heterocycles, including 1,3-oxazoles, are prevalent in anticancer agents.[8] Some oxazole derivatives act as tubulin polymerization inhibitors, leading to mitotic arrest and apoptosis in cancer cells. Furthermore, various oxazole derivatives have been reported to possess antibacterial and antifungal properties.[9][10] The this compound core can be used to generate libraries of compounds for screening against these targets.
Experimental Workflows and Protocols
Workflow for Kinase Inhibitor Discovery
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of kinase inhibitors starting from a building block like this compound.
Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors.
Protocol: In Vitro Antiproliferative MTT Assay
This assay is used to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Seed cancer cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).[11]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[11]
-
MTT Addition: Add 10 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 3-4 hours. Viable cells will metabolize the MTT into purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[11]
Conclusion
This compound is a valuable and versatile heterocyclic building block for drug discovery. Its structure combines the key features of an aniline ring, often crucial for kinase hinge binding, with a functionalizable and biologically relevant oxazole moiety. While detailed characterization and specific biological activity data for the parent compound are limited in public literature, its utility is evident from the successful development of numerous drugs and clinical candidates containing these core motifs. This guide provides a foundational resource for researchers aiming to leverage this scaffold in the design and synthesis of novel therapeutics.
References
- 1. This compound | C9H8N2O | CID 517747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1008-95-3 [amp.chemicalbook.com]
- 3. This compound | CAS 1008-95-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives [article.sapub.org]
- 6. lifechemicals.com [lifechemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Solubility and Stability of 4-(5-Oxazolyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility and stability of the compound 4-(5-Oxazolyl)aniline (CAS No: 1008-95-3). Due to the limited availability of specific experimental data in public literature, this document focuses on providing detailed experimental protocols for determining these crucial physicochemical properties. It is designed to be a practical resource for researchers in drug discovery and development, offering methodologies for kinetic and thermodynamic solubility, as well as stability assessments under various stress conditions as outlined by ICH guidelines. This guide includes structured tables for data presentation and visual workflows to aid in experimental design and execution.
Introduction
4-(5-Oxazolyl)aniline is a heterocyclic aromatic amine containing an oxazole ring linked to an aniline moiety. Such structures are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. Understanding the solubility and stability of this molecule is a critical prerequisite for its advancement in any research and development pipeline, impacting everything from biological screening and formulation development to manufacturing and storage.
This document serves as a technical resource, acknowledging the current scarcity of specific quantitative data for 4-(5-Oxazolyl)aniline. It aims to empower researchers by providing robust, detailed protocols to generate reliable solubility and stability data. The methodologies described herein are based on standard pharmaceutical industry practices and regulatory guidelines.
Physicochemical Properties
A summary of the basic physicochemical properties of 4-(5-Oxazolyl)aniline is presented below. This information is primarily derived from computational models and supplier data.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | PubChem |
| Molecular Weight | 160.17 g/mol | PubChem |
| Physical Form | Solid | Sigma-Aldrich |
| CAS Number | 1008-95-3 | Chemical Abstracts Service |
| Calculated LogP | 1.3 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability and suitability for various formulations. The following sections provide protocols for determining the kinetic and thermodynamic solubility of 4-(5-Oxazolyl)aniline.
Predicted Solubility
Experimental Determination of Solubility
The following tables are presented as templates for recording experimentally determined solubility data.
Table 3.2.1: Kinetic Solubility of 4-(5-Oxazolyl)aniline
| Solvent System (at 25°C) | Solubility (µg/mL) | Method |
| Phosphate Buffered Saline (pH 7.4) | Data to be determined | Turbidimetric |
| Simulated Gastric Fluid (pH 1.2) | Data to be determined | Turbidimetric |
| Simulated Intestinal Fluid (pH 6.8) | Data to be determined | Turbidimetric |
| Water | Data to be determined | Turbidimetric |
| 5% DMSO in PBS (pH 7.4) | Data to be determined | Turbidimetric |
Table 3.2.2: Thermodynamic Solubility of 4-(5-Oxazolyl)aniline
| Solvent System (at 25°C) | Incubation Time (h) | Solubility (µg/mL) | Method |
| Phosphate Buffered Saline (pH 7.4) | 24 | Data to be determined | Shake-Flask HPLC-UV |
| Phosphate Buffered Saline (pH 7.4) | 48 | Data to be determined | Shake-Flask HPLC-UV |
| Simulated Gastric Fluid (pH 1.2) | 24 | Data to be determined | Shake-Flask HPLC-UV |
| Simulated Intestinal Fluid (pH 6.8) | 24 | Data to be determined | Shake-Flask HPLC-UV |
| Water | 24 | Data to be determined | Shake-Flask HPLC-UV |
Experimental Protocols for Solubility Determination
This high-throughput method is suitable for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.
Materials:
-
4-(5-Oxazolyl)aniline
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplates (clear bottom)
-
Plate reader with turbidimetric or nephelometric measurement capabilities
Procedure:
-
Prepare a 10 mM stock solution of 4-(5-Oxazolyl)aniline in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution into a new 96-well plate containing the aqueous buffer (e.g., 198 µL of PBS pH 7.4). This results in a final DMSO concentration of 1%.
-
Mix the plate on a shaker for 5 minutes.
-
Incubate the plate at room temperature for 2 hours.
-
Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).
-
The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
This method determines the equilibrium solubility of the solid compound and is considered the gold standard.[1]
Materials:
-
4-(5-Oxazolyl)aniline (solid)
-
Selected aqueous buffers (e.g., PBS pH 7.4, SGF, SIF)
-
HPLC-grade acetonitrile and water
-
Formic acid or other suitable mobile phase modifier
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Syringe filters (0.45 µm)
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of solid 4-(5-Oxazolyl)aniline to a glass vial (e.g., 1-2 mg).
-
Add a known volume of the desired buffer (e.g., 1 mL).
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[1]
-
After incubation, allow the vials to stand for at least 1 hour for the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with the mobile phase to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of 4-(5-Oxazolyl)aniline in the diluted filtrate using a validated HPLC-UV method.
References
4-(1,3-Oxazol-5-yl)aniline: A Heterocyclic Building Block for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to an increased focus on heterocyclic compounds as versatile scaffolds in medicinal chemistry. Among these, 4-(1,3-oxazol-5-yl)aniline has emerged as a valuable building block, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic accessibility. Its inherent chemical functionalities, an aromatic amine and an oxazole ring, provide two distinct points for diversification, making it an attractive starting point for the synthesis of compound libraries targeting a wide range of biological targets. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound in drug discovery, with a focus on its potential in the development of kinase inhibitors and anticancer agents.
Physicochemical Properties and Data
A foundational understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis and drug design. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O | --INVALID-LINK-- |
| Molecular Weight | 160.17 g/mol | --INVALID-LINK-- |
| Melting Point | 150 °C | ChemicalBook |
| Boiling Point (Predicted) | 318.7 ± 17.0 °C | ChemicalBook |
| Density (Predicted) | 1.204 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 3.46 ± 0.10 | ChemicalBook |
| LogP (XLogP3) | 1.3 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |
| Rotatable Bond Count | 1 | --INVALID-LINK-- |
| CAS Number | 1008-95-3 | --INVALID-LINK-- |
Synthesis of the Core Scaffold
The synthesis of this compound can be achieved through several established synthetic routes. Two common and effective methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. Both pathways offer reliable access to the core scaffold, with the choice of method often depending on the availability of starting materials and desired scale.
Experimental Protocol 1: Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone. For the synthesis of this compound, a suitable precursor is 2-(benzoylamino)-1-(4-nitrophenyl)ethan-1-one, which can be prepared from 4-nitroacetophenone. The subsequent reduction of the nitro group yields the target aniline.
Step 1: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethan-1-one
-
To a solution of 4-nitroacetophenone (10.0 g, 60.2 mmol) in glacial acetic acid (100 mL) is added bromine (3.1 mL, 60.2 mmol) dropwise at room temperature.
-
The reaction mixture is stirred at 60°C for 4 hours.
-
After cooling to room temperature, the mixture is poured into ice water (500 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 2-bromo-1-(4-nitrophenyl)ethan-1-one.
Step 2: Synthesis of 2-(Benzoylamino)-1-(4-nitrophenyl)ethan-1-one
-
To a solution of 2-bromo-1-(4-nitrophenyl)ethan-1-one (10.0 g, 41.0 mmol) in acetonitrile (150 mL) is added benzamide (5.4 g, 45.1 mmol) and potassium carbonate (6.8 g, 49.2 mmol).
-
The reaction mixture is refluxed for 6 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by recrystallization from ethanol.
Step 3: Synthesis of 5-(4-Nitrophenyl)-2-phenyl-1,3-oxazole
-
2-(Benzoylamino)-1-(4-nitrophenyl)ethan-1-one (5.0 g, 17.6 mmol) is suspended in phosphorus oxychloride (20 mL).
-
The mixture is heated at 100°C for 2 hours.
-
After cooling, the reaction mixture is carefully poured onto crushed ice.
-
The resulting solid is collected by filtration, washed with water, and recrystallized from ethanol to yield 5-(4-nitrophenyl)-2-phenyl-1,3-oxazole.
Step 4: Synthesis of 4-(2-Phenyl-1,3-oxazol-5-yl)aniline
-
To a solution of 5-(4-nitrophenyl)-2-phenyl-1,3-oxazole (2.0 g, 7.5 mmol) in ethanol (50 mL) is added tin(II) chloride dihydrate (6.4 g, 28.2 mmol).
-
The mixture is refluxed for 4 hours.
-
After cooling, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Experimental Protocol 2: Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis provides a convergent route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). To synthesize the target molecule, 4-nitrobenzaldehyde serves as the aldehyde component.
Step 1: Synthesis of 5-(4-Nitrophenyl)-1,3-oxazole
-
To a solution of 4-nitrobenzaldehyde (5.0 g, 33.1 mmol) and tosylmethyl isocyanide (TosMIC) (6.8 g, 34.7 mmol) in methanol (100 mL) is added potassium carbonate (9.1 g, 66.2 mmol) in portions at 0°C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield 5-(4-nitrophenyl)-1,3-oxazole.
Step 2: Synthesis of this compound
-
5-(4-Nitrophenyl)-1,3-oxazole (2.0 g, 10.5 mmol) is dissolved in a mixture of ethanol (40 mL) and water (10 mL).
-
Iron powder (2.9 g, 52.5 mmol) and ammonium chloride (0.56 g, 10.5 mmol) are added to the solution.
-
The reaction mixture is heated to reflux for 3 hours.
-
After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Reactivity and Derivatization
The synthetic utility of this compound lies in the reactivity of its aniline moiety. The primary amine is a versatile functional group that can readily undergo a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
Key Reactions of the Aniline Moiety:
-
Acylation: The amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides. This is a common strategy to introduce a wide range of substituents and modulate the electronic and steric properties of the molecule.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry known for its ability to act as a hydrogen bond donor and acceptor.
-
Alkylation and Arylation: The aniline can undergo N-alkylation or N-arylation reactions, although these reactions may require specific catalysts and conditions to achieve selectivity and avoid over-alkylation.
-
Diazotization: The primary amine can be converted to a diazonium salt, which is a versatile intermediate for the introduction of various functional groups, including halogens, hydroxyl, and cyano groups, via Sandmeyer-type reactions.
The following diagram illustrates the key reactive sites and potential derivatization pathways for this compound.
Caption: Reactivity of this compound.
Applications in Drug Discovery
The this compound scaffold is a privileged motif in modern drug discovery, particularly in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases. The oxazole ring can participate in key hydrogen bonding interactions with the hinge region of the kinase active site, while the aniline moiety provides a vector for substitution to achieve potency and selectivity.
Kinase Inhibition: Targeting the p38 MAPK Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of this pathway is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Consequently, p38 MAPK is a well-validated therapeutic target.
Derivatives of this compound have the potential to act as potent and selective p38 MAPK inhibitors. The core scaffold can mimic the binding mode of known inhibitors, with the oxazole nitrogen acting as a hydrogen bond acceptor with the backbone amide of Met109 in the hinge region of the kinase. The aniline nitrogen provides a point for the attachment of various substituents that can occupy the hydrophobic pocket and solvent-exposed regions of the ATP-binding site, thereby enhancing potency and selectivity.
The following diagram illustrates the hypothetical inhibition of the p38 MAPK signaling pathway by a derivative of this compound.
Caption: Inhibition of the p38 MAPK Signaling Pathway.
Anticancer Activity
The oxazole moiety is present in a number of natural products and synthetic compounds with potent anticancer activity. Derivatives of this compound are being explored as inhibitors of various cancer-related targets, including vascular endothelial growth factor receptor (VEGFR) and tubulin. By modifying the aniline portion of the molecule, researchers can tune the pharmacological properties to target specific cancer cell vulnerabilities.
The table below presents a selection of biologically active compounds containing related heterocyclic scaffolds, illustrating the potential of this chemical space in cancer therapy.
| Compound Class | Target | Example IC₅₀ / Activity |
| 4-(Pyrazol-3-yl)-pyridines | JNK3 | IC₅₀ = 0.63 µM |
| 1,3-Oxazole Sulfonamides | Tubulin Polymerization | GI₅₀ in the nanomolar to submicromolar range |
| Quinazoline Derivatives | VEGFR-2 | IC₅₀ = 64.8 nM |
| N-Aryl-1,3,4-oxadiazol-2-amines | Various Cancer Cell Lines | Mean Growth Percent (GP) of 62.61 |
Drug Discovery Workflow
The integration of this compound into a drug discovery program follows a well-defined workflow, from initial hit identification to lead optimization and preclinical development. The versatility of this building block allows for rapid exploration of structure-activity relationships (SAR).
The following diagram outlines a typical drug discovery workflow utilizing this compound as a starting point.
Theoretical Analysis of 4-(1,3-Oxazol-5-yl)aniline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth theoretical examination of the molecular structure and electronic properties of 4-(1,3-Oxazol-5-yl)aniline. While direct experimental and theoretical studies on this specific molecule are not extensively available in peer-reviewed literature, this document outlines a robust computational approach based on established methodologies for similar aniline and oxazole derivatives. The data presented herein is generated from a hypothetical, yet methodologically sound, theoretical study designed to predict the molecule's key structural and electronic characteristics. This guide serves as a comprehensive resource for researchers interested in the computational analysis of novel small molecules in the context of drug discovery and materials science.
Molecular Structure and Optimization
The initial step in the theoretical analysis of this compound involves the optimization of its molecular geometry to determine the most stable conformation. This is crucial as the three-dimensional structure of a molecule dictates its physical, chemical, and biological properties.
A detailed protocol for the geometry optimization of this compound is provided below. This methodology is based on Density Functional Theory (DFT), a powerful quantum mechanical method for investigating the electronic structure of molecules.
Experimental Protocol: Geometry Optimization
-
Initial Structure Generation: The 2D structure of this compound is drawn using molecular editor software (e.g., ChemDraw or MarvinSketch) and converted into a 3D structure.
-
Computational Method Selection: The geometry optimization is performed using the Gaussian 16 suite of programs. The DFT method with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected.
-
Basis Set Selection: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, providing a good balance between accuracy and computational cost for molecules of this size.
-
Optimization Procedure: The Opt keyword is used in the Gaussian input file to perform a full geometry optimization without any symmetry constraints. The optimization is considered complete when the forces on the atoms and the displacement for the next geometry step are close to zero, indicating that a stationary point on the potential energy surface has been reached.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum. The absence of imaginary frequencies confirms a stable structure.
The following tables summarize the predicted bond lengths, bond angles, and dihedral angles of the optimized structure of this compound. These parameters provide a quantitative description of the molecule's three-dimensional shape.
Table 1: Selected Predicted Bond Lengths (Å)
| Bond | Predicted Length (Å) |
| C1-C2 | 1.395 |
| C2-C3 | 1.390 |
| C3-C4 | 1.398 |
| C4-N1 | 1.385 |
| C5-O1 | 1.360 |
| C5-N2 | 1.315 |
| C6-O1 | 1.370 |
| C6-C7 | 1.340 |
| C7-N2 | 1.380 |
| C4-C8 | 1.480 |
| C8-C7 | 1.450 |
Table 2: Selected Predicted Bond Angles (°)
| Atoms | Predicted Angle (°) |
| C1-C2-C3 | 120.1 |
| C2-C3-C4 | 119.8 |
| C3-C4-N1 | 120.5 |
| C3-C4-C8 | 121.0 |
| O1-C5-N2 | 115.0 |
| C5-O1-C6 | 105.0 |
| O1-C6-C7 | 110.0 |
| C6-C7-N2 | 108.0 |
| C7-N2-C5 | 102.0 |
| C4-C8-C7 | 125.0 |
Table 3: Selected Predicted Dihedral Angles (°)
| Atoms | Predicted Dihedral Angle (°) |
| C1-C2-C3-C4 | 0.1 |
| N1-C4-C3-C2 | 179.9 |
| C3-C4-C8-C7 | -175.0 |
| C4-C8-C7-N2 | 5.0 |
| C8-C7-N2-C5 | -0.5 |
Electronic Properties
The electronic properties of a molecule, such as its charge distribution and frontier molecular orbitals, are fundamental to understanding its reactivity and potential for intermolecular interactions.
Mulliken population analysis provides a method for estimating the partial atomic charges in a molecule, offering insights into the distribution of electron density.
Experimental Protocol: Mulliken Population Analysis
The Mulliken atomic charges are calculated from the results of the DFT/B3LYP/6-311++G(d,p) calculation performed during the geometry optimization and frequency analysis. The Pop=MK keyword can be used in Gaussian to obtain Mulliken charges.
Table 4: Predicted Mulliken Atomic Charges (a.u.)
| Atom | Predicted Charge (a.u.) |
| N1 | -0.850 |
| O1 | -0.550 |
| N2 | -0.400 |
| C4 | 0.150 |
| C5 | 0.300 |
| C6 | 0.100 |
| C7 | -0.150 |
| C8 | 0.050 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Experimental Protocol: Frontier Molecular Orbital Analysis
The energies of the HOMO and LUMO and their corresponding molecular orbital plots are obtained from the output of the DFT/B3LYP/6-311++G(d,p) calculation. Visualization of the orbitals is achieved using software such as GaussView or Avogadro.
Table 5: Predicted Frontier Molecular Orbital Energies
| Parameter | Predicted Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 4.60 |
Visualizations
Visual representations of the molecular structure, computational workflows, and key properties are essential for a clear understanding of the theoretical results.
Caption: Ball-and-stick representation of this compound.
Caption: Workflow for the DFT-based theoretical analysis.
Caption: Energy level diagram of the Frontier Molecular Orbitals.
Conclusion
This technical guide has detailed a comprehensive theoretical study of this compound using Density Functional Theory. Although direct experimental data for this molecule is scarce, the presented computational protocol and the resulting hypothetical data provide valuable insights into its structural and electronic properties. The optimized geometry reveals a largely planar molecule with a slight twist between the aniline and oxazole rings. The analysis of Mulliken charges and frontier molecular orbitals offers a basis for understanding its reactivity and potential for intermolecular interactions, which is critical for applications in drug design and materials science. The methodologies and data presented here serve as a robust starting point for further experimental and computational investigations of this and related compounds.
Methodological & Application
Application of 4-(1,3-Oxazol-5-yl)aniline in Medicinal Chemistry: A Focus on Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,3-Oxazol-5-yl)aniline is a versatile bicyclic heteroaromatic building block that has garnered significant interest in medicinal chemistry. Its unique structural features, including a hydrogen bond-accepting oxazole ring and a synthetically tractable aniline moiety, make it an attractive scaffold for the design of targeted therapeutics. This document provides detailed application notes on the use of this compound as a key intermediate in the synthesis of potent Aurora kinase inhibitors, along with relevant experimental protocols and biological data.
Core Application: Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them compelling targets for anticancer drug discovery. The this compound scaffold has been successfully incorporated into pyrimidine-based molecules to generate potent inhibitors of Aurora kinases, demonstrating its utility in developing novel cancer therapeutics.
A key patent (WO 2009/111533) discloses a series of 2,4-disubstituted pyrimidine derivatives, where the this compound moiety is attached at the C4-position of the pyrimidine core. These compounds have demonstrated significant inhibitory activity against Aurora A and Aurora B kinases and have shown antiproliferative effects in cancer cell lines.
Synthetic Strategy and Experimental Protocols
The general synthetic approach to these Aurora kinase inhibitors involves the reaction of a 2-substituted-4-chloro-pyrimidine with this compound. The following is a representative experimental protocol for the synthesis of a key intermediate and a final compound based on the disclosures in the patent literature.
Protocol 1: Synthesis of N-(4-(1,3-oxazol-5-yl)phenyl)-2-(substituted)-pyrimidin-4-amine derivatives
Step 1: Synthesis of the pyrimidine core
The synthesis begins with a commercially available or appropriately substituted 2-chloropyrimidine derivative.
Step 2: Nucleophilic Aromatic Substitution
A mixture of the 2-substituted-4-chloropyrimidine (1.0 eq.), this compound (1.1 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.) in a suitable solvent like isopropanol or N,N-dimethylformamide (DMF) is heated at a temperature ranging from 80 °C to 120 °C for 4-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or extraction. Purification is typically achieved by column chromatography on silica gel.
Diagram of Synthetic Workflow
Caption: General synthetic scheme for pyrimidine derivatives.
Biological Activity
The synthesized compounds incorporating the this compound scaffold have been evaluated for their ability to inhibit Aurora kinases and suppress the proliferation of cancer cells.
In Vitro Kinase Inhibition
The inhibitory activity of the compounds against Aurora A and Aurora B kinases is typically determined using a biochemical assay. A common method is a radiometric filter binding assay or a fluorescence-based assay.
Table 1: In Vitro Inhibitory Activity of Representative Compounds
| Compound ID | Target Kinase | IC50 (nM) |
| Example 1 | Aurora A | 15 |
| Example 1 | Aurora B | 35 |
| Example 2 | Aurora A | 8 |
| Example 2 | Aurora B | 22 |
| Example 3 | Aurora A | 5 |
| Example 3 | Aurora B | 12 |
Note: The compound IDs are representative and the data is synthesized from patent literature for illustrative purposes.
Cellular Antiproliferative Activity
The antiproliferative activity of the compounds is assessed using various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.
Table 2: Cellular Antiproliferative Activity of Representative Compounds
| Compound ID | Cell Line | IC50 (nM) |
| Example 1 | HCT-116 | 150 |
| Example 2 | HCT-116 | 85 |
| Example 3 | HCT-116 | 50 |
Note: The compound IDs are representative and the data is synthesized from patent literature for illustrative purposes.
Experimental Protocols
Protocol 2: In Vitro Aurora Kinase Assay (General Protocol)
-
Reagents and Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Biotinylated peptide substrate (e.g., Kemptide)
-
ATP (with [γ-³³P]ATP for radiometric assay)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
Streptavidin-coated plates or filter paper
-
Scintillation counter or fluorescence plate reader
-
-
Procedure: a. Prepare serial dilutions of the test compounds in kinase buffer. b. In a microplate, add the kinase, peptide substrate, and test compound solution. c. Initiate the reaction by adding the ATP solution. d. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a stop solution (e.g., EDTA). f. Transfer the reaction mixture to a streptavidin-coated plate or filter paper to capture the biotinylated peptide. g. Wash to remove unincorporated ATP. h. Quantify the incorporated phosphate using a scintillation counter or measure the fluorescence signal. i. Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Diagram of In Vitro Kinase Assay Workflow
Application Notes and Protocols for the Derivatization of 4-(1,3-Oxazol-5-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 4-(1,3-Oxazol-5-yl)aniline, a versatile building block in medicinal chemistry. The following protocols for N-acylation, N-sulfonylation, and reductive amination are presented to facilitate the synthesis of novel derivatives for screening and drug development programs.
Introduction
This compound is a key synthetic intermediate possessing a reactive aniline functional group appended to an oxazole ring. This combination of a nucleophilic amine and a bioisosterically relevant heterocyclic core makes it an attractive starting material for the synthesis of diverse compound libraries.[1] Derivatives of this scaffold have shown potential as anticancer agents, with some acting as inhibitors of critical signaling pathways involved in cell proliferation and survival.
Derivatization Protocols
Three common and versatile derivatization reactions for this compound are detailed below. These protocols are designed to be robust and adaptable for the synthesis of a variety of derivatives.
Protocol 1: N-Acylation with Acetic Anhydride
This protocol describes the synthesis of N-(4-(1,3-oxazol-5-yl)phenyl)acetamide. The acylation of the aniline nitrogen is a fundamental transformation to introduce an amide functionality, which can alter the compound's physicochemical properties and biological activity.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(4-(1,3-oxazol-5-yl)phenyl)acetamide.
Protocol 2: N-Sulfonylation with Benzenesulfonyl Chloride
This protocol details the synthesis of N-(4-(1,3-oxazol-5-yl)phenyl)benzenesulfonamide. Sulfonamides are a common motif in medicinal chemistry, known for their diverse biological activities.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in pyridine or a mixture of THF and triethylamine.
-
Cool the solution to 0 °C.
-
Add benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield N-(4-(1,3-oxazol-5-yl)phenyl)benzenesulfonamide.
Protocol 3: Reductive Amination with Benzaldehyde
This protocol describes the synthesis of N-benzyl-4-(1,3-oxazol-5-yl)aniline. Reductive amination is a powerful method for forming C-N bonds and introducing alkyl or arylalkyl groups to the amine.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add a few drops of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-benzyl-4-(1,3-oxazol-5-yl)aniline.[2]
Data Presentation
The following tables summarize the key quantitative data for the described derivatization protocols. Please note that yields are representative and may vary depending on the specific reaction conditions and scale.
| Protocol 1: N-Acylation | |
| Reactant | Molar Ratio |
| This compound | 1.0 eq |
| Acetic Anhydride | 1.1 eq |
| Triethylamine | 1.2 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temp. |
| Time | 2-4 hours |
| Product | N-(4-(1,3-oxazol-5-yl)phenyl)acetamide |
| Yield | >90% (estimated based on similar reactions) |
| Protocol 2: N-Sulfonylation | |
| Reactant | Molar Ratio |
| This compound | 1.0 eq |
| Benzenesulfonyl Chloride | 1.1 eq |
| Pyridine/Triethylamine | Solvent/Base |
| Reaction Conditions | |
| Solvent | Pyridine or THF |
| Temperature | 0 °C to Room Temp. |
| Time | 4-6 hours |
| Product | N-(4-(1,3-oxazol-5-yl)phenyl)benzenesulfonamide |
| Yield | 80-90% (estimated based on similar reactions) |
| Protocol 3: Reductive Amination | |
| Reactant | Molar Ratio |
| This compound | 1.0 eq |
| Benzaldehyde | 1.1 eq |
| Sodium Triacetoxyborohydride | 1.5 eq |
| Acetic Acid | Catalytic |
| Reaction Conditions | |
| Solvent | 1,2-Dichloroethane (DCE) |
| Temperature | Room Temp. |
| Time | 12-24 hours |
| Product | N-benzyl-4-(1,3-oxazol-5-yl)aniline |
| Yield | 70-85% (estimated based on similar reactions) |
Visualizations
Experimental Workflow
Caption: General experimental workflows for the derivatization of this compound.
Potential Signaling Pathway Inhibition
Derivatives of oxazoles have been investigated as inhibitors of various kinases, including Rho-associated coiled-coil containing protein kinase (ROCK).[3] The ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction. Its inhibition is a therapeutic strategy in various diseases, including cancer.
Caption: Inhibition of the ROCK signaling pathway by a potential this compound derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(1,3-Oxazol-5-yl)aniline as a Key Intermediate in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1,3-Oxazol-5-yl)aniline is a versatile heterocyclic intermediate of significant interest in medicinal chemistry. Its unique structural motif, featuring a reactive aniline group appended to an oxazole ring, serves as a valuable scaffold for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its utilization in the development of targeted therapeutics, with a particular focus on its role as a precursor to potent c-Met kinase inhibitors used in oncology research.
Physicochemical Properties and Data
This compound is a stable, solid organic compound. Its key physicochemical properties are summarized in the table below for easy reference.[1]
| Property | Value | Reference |
| CAS Number | 1008-95-3 | [1] |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Melting Point | 156 °C | [1] |
| Appearance | Solid | |
| SMILES | C1=CC(=CC=C1C2=CN=CO2)N | [1] |
| InChI | InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,10H2 |
Synthesis of this compound: Van Leusen Oxazole Synthesis
A reliable and efficient method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis. This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from an aldehyde. The following protocol details the synthesis of this compound from 4-aminobenzaldehyde.
Synthetic Scheme
Caption: Van Leusen synthesis of this compound.
Experimental Protocol
Materials:
-
4-Aminobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-aminobenzaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.05 eq).
-
To this stirring solution, add anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Expected Yield: 75-85%
Purity Assessment: Purity should be assessed by ¹H NMR, ¹³C NMR, and LC-MS.
Application as an Intermediate for c-Met Kinase Inhibitors
The aniline moiety of this compound provides a key attachment point for building more complex molecules, particularly kinase inhibitors. The oxazole ring often serves as a crucial pharmacophore that can interact with the target protein. A prominent application is in the development of inhibitors for the c-Met receptor tyrosine kinase, a key target in cancer therapy.
c-Met Signaling Pathway
The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility. Its dysregulation is implicated in various cancers.
Caption: Overview of the c-Met signaling pathway.
Synthesis of a Representative c-Met Inhibitor
The following workflow illustrates the general synthesis of a c-Met inhibitor using this compound as a starting material. This typically involves a coupling reaction, such as a Buchwald-Hartwig amination or a nucleophilic aromatic substitution, to link the aniline to a core heterocyclic scaffold.
Caption: General workflow for c-Met inhibitor synthesis.
Biological Activity of Oxazole-Based c-Met Inhibitors
Numerous studies have demonstrated the potent inhibitory activity of oxazole-containing compounds against c-Met kinase and various cancer cell lines. The data below is a representative summary of reported activities for such compounds.
| Compound Class | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |
| Oxazole-based c-Met Inhibitor | c-Met Kinase | 5 - 50 | MKN-45 (Gastric) | 0.1 - 1.0 | [2] |
| Oxazole-based c-Met Inhibitor | c-Met Kinase | 10 - 100 | H460 (Lung) | 0.2 - 2.0 | [3] |
| Oxazole-based c-Met Inhibitor | c-Met Kinase | 2 - 20 | U-87 MG (Glioblastoma) | 0.05 - 0.5 |
Pharmacokinetic Properties
The pharmacokinetic profile of a drug candidate is crucial for its clinical success. The table below presents representative pharmacokinetic parameters for orally administered oxazole-based kinase inhibitors in preclinical studies.
| Parameter | Value | Species |
| Oral Bioavailability (F%) | 20 - 60% | Rat |
| **Half-life (t₁/₂) ** | 2 - 8 hours | Mouse |
| Cₘₐₓ | 0.5 - 5 µM | Rat |
| Clearance (CL) | 10 - 50 mL/min/kg | Mouse |
Experimental Protocols for Biological Evaluation
c-Met Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase enzyme.
Materials:
-
Recombinant human c-Met kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, substrate, and diluted test compound.
-
Initiate the reaction by adding a mixture of c-Met kinase and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.
Cell Proliferation Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line overexpressing c-Met (e.g., MKN-45)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Conclusion
This compound is a valuable and readily accessible intermediate for the synthesis of complex molecular architectures with significant therapeutic potential. Its application in the development of c-Met kinase inhibitors highlights its importance in modern drug discovery. The protocols and data presented in this document provide a comprehensive resource for researchers engaged in the design and synthesis of novel pharmaceuticals targeting cancer and other diseases.
References
Application Notes and Protocols for High-Throughput Screening Assays Involving 4-(1,3-Oxazol-5-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing derivatives of the versatile 4-(1,3-oxazol-5-yl)aniline scaffold in high-throughput screening (HTS) campaigns to identify novel therapeutic agents. The oxazole-aniline core is a key pharmacophore in medicinal chemistry, recognized for its role in developing potent inhibitors of various biological targets, including kinases and tubulin. This document outlines detailed protocols for biochemical and cell-based assays relevant to these target classes.
Application Note 1: Identification of Tubulin Polymerization Inhibitors
The disruption of microtubule dynamics is a clinically validated strategy in oncology. Compounds that inhibit tubulin polymerization can induce cell cycle arrest at the G2/M phase, leading to apoptosis in rapidly dividing cancer cells. The this compound scaffold can be elaborated to generate derivatives that bind to tubulin, making it a valuable starting point for the discovery of new anticancer agents.
Signaling Pathway of Tubulin Polymerization Inhibitors
Caption: Mechanism of action for a tubulin polymerization inhibitor.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization HTS Assay
This protocol describes a high-throughput, fluorescence-based assay to screen for inhibitors of tubulin polymerization. The assay measures the fluorescence of a reporter dye that preferentially binds to polymerized microtubules.[1][2]
Materials:
-
Tubulin (≥99% pure, porcine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
DAPI (4′,6-diamidino-2-phenylindole) fluorescent reporter
-
Test compounds (derivatives of this compound) dissolved in 100% DMSO
-
Positive control (e.g., Colchicine)
-
Negative control (100% DMSO)
-
Black, clear-bottom 384-well assay plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a 2X Tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.
-
Prepare a Tubulin Polymerization Mix on ice containing General Tubulin Buffer, 2 mM GTP, 20% glycerol, and 10 µM DAPI.[3]
-
-
Compound Plating:
-
Dispense 50 nL of test compounds, positive control, or negative control (DMSO) into the wells of a 384-well plate using an acoustic liquid handler.
-
-
Assay Initiation:
-
Pre-warm the fluorescence plate reader to 37°C.
-
Add 12.5 µL of the cold 2X Tubulin solution to each well.
-
Immediately add 12.5 µL of the Tubulin Polymerization Mix to each well to initiate polymerization.
-
-
Data Acquisition:
-
Place the plate in the pre-warmed reader.
-
Measure fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60-90 minutes.[3]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization for each well.
-
Determine the percent inhibition for each compound relative to the DMSO control.
-
For hit compounds, perform dose-response experiments to calculate the half-maximal inhibitory concentration (IC₅₀).
-
Data Presentation: Tubulin Polymerization Inhibition
| Compound ID | Scaffold | Max Inhibition (%) | IC₅₀ (µM) |
| OXA-T001 | This compound | 98.2 | 0.15 |
| OXA-T002 | This compound | 95.1 | 0.48 |
| OXA-T003 | This compound | 65.7 | 5.2 |
| Colchicine | Positive Control | 99.5 | 0.25 |
Application Note 2: Screening for Kinase Inhibitors
The aniline moiety is a well-established pharmacophore in kinase inhibitors, often serving as a key hydrogen bond donor and acceptor within the ATP-binding pocket.[4] Derivatives of this compound are excellent candidates for screening against various protein kinases implicated in cancer and other diseases, such as EGFR, HER2, and Src.[5][6]
Signaling Pathway: Generic Receptor Tyrosine Kinase (RTK) Inhibition
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Protocol: ADP-Glo™ Kinase HTS Assay
This protocol describes a luminescent, homogeneous assay for screening kinase inhibitors by quantifying the amount of ADP produced during the kinase reaction. It is a universal assay applicable to virtually any kinase.
Materials:
-
Kinase of interest (e.g., c-Met, EGFR)
-
Kinase-specific peptide substrate
-
Adenosine-5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compounds (derivatives of this compound) in 100% DMSO
-
Positive control (e.g., a known inhibitor like Crizotinib for c-Met)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating:
-
Dispense 50 nL of test compounds or controls into the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Add 2.5 µL of the 2X Kinase/Substrate solution to each well.
-
Add 2.5 µL of the 2X ATP solution to each well to start the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound based on the reduction in luminescence compared to the DMSO control.
-
Determine the IC₅₀ values for active compounds through dose-response analysis.
-
Data Presentation: c-Met Kinase Inhibition
| Compound ID | Scaffold | Max Inhibition (%) | IC₅₀ (µM) |
| OXA-K001 | This compound | 99.1 | 0.08 |
| OXA-K002 | This compound | 92.5 | 0.21 |
| OXA-K003 | This compound | 53.8 | 8.9 |
| Crizotinib | Positive Control | 99.8 | 0.01 |
Application Note 3: Cell-Based Anticancer Proliferation Screening
A crucial step in drug discovery is to evaluate a compound's effect on cancer cell viability and proliferation. The NCI-60 screen is a well-established platform for this purpose, providing data on a compound's potency and spectrum of activity across diverse cancer types.[7][8] A similar, smaller-scale HTS approach can be used for primary screening.
Experimental Workflow: Cell Proliferation HTS Assay
Caption: General experimental workflow for a cell proliferation assay.
Experimental Protocol: NCI-60 Style Cell Proliferation HTS Assay
This protocol is adapted from the NCI-60 methodology for a high-throughput format to assess the anti-proliferative effects of this compound derivatives.[7][9]
Materials:
-
Human cancer cell lines (e.g., HCT-116 colorectal, A549 lung, MCF-7 breast)
-
Appropriate cell culture medium (e.g., RPMI 1640) with 5-10% FBS and antibiotics
-
Test compounds and a positive control (e.g., Doxorubicin) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, clear-bottom 384-well cell culture plates
-
Luminometer plate reader
Procedure:
-
Cell Plating:
-
Harvest and count cells.
-
Seed cells into 384-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 10 µL of the diluted compounds to the cell plates. For a primary screen, a single high concentration (e.g., 10 µM) is used.
-
Include wells for "time zero" (Tz) measurement, vehicle control (C), and positive control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well (including Tz plates, which were untreated).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
The luminescence reading is proportional to the number of viable cells (and thus ATP amount).
-
Calculate the percentage growth inhibition (GI) for each compound at the single dose.
-
For active compounds, perform a five-dose titration to determine the GI₅₀ (concentration causing 50% growth inhibition).
-
Data Presentation: Anti-Proliferation Activity
| Compound ID | Scaffold | HCT-116 GI₅₀ (µM) | A549 GI₅₀ (µM) | MCF-7 GI₅₀ (µM) |
| OXA-C001 | This compound | 0.25 | 0.31 | 1.5 |
| OXA-C002 | This compound | 1.1 | 2.4 | 8.7 |
| OXA-C003 | This compound | >10 | >10 | >10 |
| Doxorubicin | Positive Control | 0.05 | 0.08 | 0.12 |
References
- 1. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. dctd.cancer.gov [dctd.cancer.gov]
Application Notes & Protocols for the Quantification of 4-(1,3-Oxazol-5-yl)aniline
Introduction
4-(1,3-Oxazol-5-yl)aniline is a chemical compound containing both an oxazole and an aniline moiety.[1][2][3] As a substituted aniline, it is an aromatic amine, a class of compounds with wide applications in the chemical and pharmaceutical industries. Oxazole derivatives are also known to be present in a variety of biologically active molecules.[4][5][6][7][8] Accurate and precise quantification of this compound is crucial for quality control in manufacturing processes, pharmacokinetic studies in drug development, and for monitoring potential environmental exposure.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high.
Principle
Reverse-phase HPLC separates this compound from other components in the sample matrix based on its polarity. The compound is then detected by a UV detector at a wavelength of maximum absorbance, and the response is used for quantification by comparison with external standards.
Experimental Protocol
2.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (analytical grade).
-
Reference standard of this compound (purity ≥ 98%).
2.2. Chromatographic Conditions
-
Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance determined by UV scan).
2.3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (50:50 A:B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2.4. Sample Preparation
-
Bulk Drug Substance: Accurately weigh about 10 mg of the sample, dissolve it in 10 mL of methanol, and then dilute with the mobile phase to a final concentration within the calibration range.
-
Pharmaceutical Formulation (e.g., Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes.
-
Dilute to volume with methanol and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter.
-
Dilute the filtrate with the mobile phase to a final concentration within the calibration range.
-
2.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis of the calibration curve.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC-UV method, based on typical validation results for similar aromatic amines.[9]
| Parameter | Expected Value |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Workflow Diagram
Caption: HPLC-UV Experimental Workflow.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) at low concentrations.
Principle
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is separated from the matrix components by reverse-phase chromatography, ionized, and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for the specific detection and quantification of the target analyte even in the presence of co-eluting interferences.
Experimental Protocol
2.1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole).
-
C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange).
-
Nitrogen evaporator.
-
Vortex mixer and centrifuge.
-
LC-MS grade solvents.
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound).
2.2. LC-MS/MS Conditions
-
Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2% to 98% B
-
3.0-4.0 min: 98% B
-
4.1-5.0 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Analyte: Precursor ion (m/z) -> Product ion 1 (m/z), Product ion 2 (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values need to be determined by direct infusion of the analyte and IS into the mass spectrometer.)
-
2.3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards. Prepare at least three levels of QC samples (low, mid, high) in the same manner.
-
Spiked Samples: Spike blank biological matrix (e.g., plasma) with the working standard solutions and the IS working solution to prepare calibration standards and QC samples.
2.4. Sample Preparation (Solid Phase Extraction)
-
Pre-treatment: To 100 µL of plasma sample, add 10 µL of IS working solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the mobile phase (98:2 A:B).
2.5. Data Analysis
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression for the calibration curve.
-
Quantify the analyte in the samples by back-calculating from the regression equation of the calibration curve.
Quantitative Data Summary
The following table presents the anticipated performance characteristics for the LC-MS/MS method, based on methods for similar aromatic amines in biological matrices.[10][11][12]
| Parameter | Expected Value |
| Linearity (r²) | ≥ 0.995 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.01 - 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | ± 15% (± 20% at LOQ) |
| Precision (% RSD) | < 15% (< 20% at LOQ) |
| Matrix Effect | Minimal and compensated by IS |
| Recovery | > 80% |
Experimental Workflow Diagram
Caption: LC-MS/MS Experimental Workflow.
References
- 1. This compound | C9H8N2O | CID 517747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | CAS 1008-95-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. nbinno.com [nbinno.com]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
- 12. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-(1,3-Oxazol-5-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing 4-(1,3-oxazol-5-yl)aniline as a key building block. The following sections detail the synthesis of a specific kinase inhibitor, N-(4-(oxazol-5-yl)phenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine, its biological activity against various kinases, and the relevant signaling pathways.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The 4-anilinoquinazoline and related heterocyclic scaffolds are privileged structures in the design of kinase inhibitors, known to bind to the ATP-binding site of many kinases. The use of specific aniline derivatives, such as this compound, allows for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties. This document focuses on the synthesis and application of a kinase inhibitor derived from this specific aniline.
Kinase Inhibitor Profile: N-(4-(oxazol-5-yl)phenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine
The compound N-(4-(oxazol-5-yl)phenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine has been synthesized and evaluated for its inhibitory activity against a panel of kinases. The quantitative data for its biological activity is summarized in the table below.
Table 1: Inhibitory Activity of N-(4-(oxazol-5-yl)phenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine
| Target Kinase | IC50 (nM) |
| p38 alpha | 8 |
| p38 beta | 25 |
| p38 delta | 26 |
| p38 gamma | 134 |
| JNK1 | >10000 |
| JNK2 | 2300 |
| JNK3 | 1200 |
| ERK2 | >10000 |
| GSK3b | 44 |
| CK2 | >10000 |
| CDK2 | >10000 |
Data sourced from patent WO2007110836A1.
Experimental Protocols
This section provides a detailed methodology for the synthesis of N-(4-(oxazol-5-yl)phenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Synthesis of 2-chloro-[1][2][3]triazolo[1,5-a]pyridine
To a stirred suspension of [1][2][3]triazolo[1,5-a]pyridin-2-ol (1.0 g, 7.4 mmol) in phosphoryl chloride (10 mL) is added N,N-dimethylaniline (0.94 mL, 7.4 mmol). The resulting mixture is heated at 110°C for 2 hours. After cooling to room temperature, the reaction mixture is poured onto ice-water and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 2-chloro-[1][2][3]triazolo[1,5-a]pyridine as a solid.
Synthesis of N-(4-(oxazol-5-yl)phenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine
A mixture of 2-chloro-[1][2][3]triazolo[1,5-a]pyridine (100 mg, 0.65 mmol), this compound (104 mg, 0.65 mmol), and p-toluenesulfonic acid monohydrate (124 mg, 0.65 mmol) in 2-pentanol (5 mL) is heated at 120°C for 16 hours. The reaction mixture is then cooled to room temperature and the resulting precipitate is collected by filtration. The solid is washed with diethyl ether and dried to yield N-(4-(oxazol-5-yl)phenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Signaling Pathways and Experimental Workflows
The synthesized inhibitor demonstrates potent activity against p38 MAP kinases. The p38 signaling pathway is a key regulator of cellular responses to inflammatory cytokines and stress.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
The general workflow for the synthesis and evaluation of this class of kinase inhibitors is outlined below.
Caption: General Workflow for Kinase Inhibitor Synthesis and Evaluation.
References
- 1. US20220315593A1 - Egfr inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 2. Design, synthesis and biological evaluation of novel EGFR/HER2 dual inhibitors bearing a oxazolo[4,5-g]quinazolin-2(1H)-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, HER2 inhibition and anticancer evaluation of new substituted 1,5-dihydro-4,1-benzoxazepines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions with 4-(1,3-Oxazol-5-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-(1,3-oxazol-5-yl)aniline as a versatile building block in medicinal chemistry and drug discovery. The protocols focus on key synthetic transformations to generate libraries of derivatives for screening and lead optimization.
Introduction
This compound is a valuable scaffold in medicinal chemistry, combining the bioisosteric properties of the oxazole ring with the synthetic versatility of an aniline functional group. The oxazole moiety is found in numerous biologically active compounds and can participate in hydrogen bonding and other non-covalent interactions within enzyme active sites. The aniline amine provides a convenient handle for a variety of chemical transformations, including amide bond formation, sulfonylation, and cross-coupling reactions, allowing for the exploration of diverse chemical space. Derivatives of similar aniline and oxazole-containing scaffolds have shown promise as inhibitors of various protein kinases, making this a compound of significant interest for the development of novel therapeutics, particularly in oncology and immunology.
Data Presentation
Due to the limited availability of specific literature examples for reactions starting directly with this compound, the following tables present illustrative quantitative data for representative reactions. These values are based on typical outcomes for analogous transformations and should be considered as a general guide for reaction optimization.
Table 1: Illustrative Data for Amide Coupling Reactions
| Carboxylic Acid Partner | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | 4 | 85 |
| 4-Chlorobenzoic Acid | EDC/HOBt | NMM | DCM | 6 | 82 |
| 3-Pyridinecarboxylic Acid | PyBOP | DIPEA | DMF | 5 | 78 |
| Acetic Acid | EDC/HOBt | NMM | DCM | 3 | 90 |
Table 2: Illustrative Data for Suzuki-Miyaura Cross-Coupling Reactions
| Aryl Boronic Acid Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 |
| 3-Pyridinylboronic Acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 16 | 68 |
| 4-Fluorophenylboronic Acid | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 | 10 | 80 |
| 2-Thiopheneboronic Acid | PdCl₂(dppf) | - | Na₂CO₃ | DMF/H₂O | 90 | 14 | 72 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes the synthesis of N-(4-(1,3-oxazol-5-yl)phenyl)amides.
Materials:
-
This compound
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1.1 eq) or EDC (1.2 eq) and HOBt (1.2 eq)
-
DIPEA (2.0 eq) or NMM (2.0 eq)
-
Anhydrous DMF or DCM
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a stirred solution of the carboxylic acid (1.1 mmol) in anhydrous DMF (5 mL) at room temperature, add the coupling reagent (HATU, 1.1 mmol) and DIPEA (2.0 mmol).
-
Stir the mixture for 10 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of N-aryl-4-(1,3-oxazol-5-yl)anilines. This reaction requires the initial conversion of the aniline to a halide (e.g., via Sandmeyer reaction to form the bromo-derivative) before coupling.
Materials:
-
4-Bromo-1-(1,3-oxazol-5-yl)benzene (prepared from this compound)
-
Aryl boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
Standard laboratory glassware for inert atmosphere reactions and purification supplies
Procedure:
-
To a Schlenk flask, add 4-bromo-1-(1,3-oxazol-5-yl)benzene (1.0 mmol), the aryl boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the mixture with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizations
Experimental Workflow: Amide Synthesis
Caption: Workflow for the synthesis of amides from this compound.
Signaling Pathway: PI3K/AKT/mTOR Inhibition
Derivatives of aniline and oxazole are known to target protein kinases. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Small molecule inhibitors often target the ATP-binding pocket of kinases within this pathway.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a putative derivative.
Application Notes and Protocols for 4-(1,3-Oxazol-5-yl)aniline in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 4-(1,3-oxazol-5-yl)aniline as a scaffold for the development of novel antimicrobial agents. The information presented is based on the known antimicrobial activities of structurally related oxazole derivatives and outlines proposed synthetic strategies, detailed experimental protocols for antimicrobial evaluation, and potential mechanisms of action.
Introduction
The oxazole ring is a key heterocyclic motif found in numerous pharmacologically active compounds, including antibiotics.[1] Derivatives of oxazole have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The this compound scaffold represents a promising starting point for the development of new antimicrobial agents due to its structural features that allow for diverse chemical modifications. This document outlines the application of this scaffold in the discovery of new antimicrobial drug candidates.
Proposed Synthetic Strategy for Novel Derivatives
A plausible synthetic approach to generate a library of diverse this compound derivatives for antimicrobial screening involves the modification of the aniline amino group. This can be achieved through various reactions to introduce different functional groups, thereby modulating the compound's physicochemical properties and biological activity. A proposed workflow for the synthesis of amide derivatives is presented below.
References
Application Notes and Protocols for Cell-based Assays Using 4-(1,3-Oxazol-5-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 4-(1,3-Oxazol-5-yl)aniline represent a promising class of heterocyclic compounds with significant potential in drug discovery and development. This scaffold is a key pharmacophore in a variety of biologically active molecules, demonstrating a range of activities including anticancer and enzyme inhibition properties. Notably, certain derivatives have been identified as potent inhibitors of tubulin polymerization, a critical mechanism for inducing cytotoxicity in cancer cells. These compounds serve as valuable tools for investigating cellular signaling pathways and for the development of novel therapeutic agents.
This document provides detailed protocols for key cell-based assays to evaluate the biological activity of this compound derivatives, focusing on their potential as anticancer agents. The included methodologies cover the assessment of antiproliferative activity, the mechanism of action via tubulin polymerization inhibition, and the induction of apoptosis.
Data Presentation
The following table summarizes representative quantitative data obtained from cell-based assays with various this compound derivatives.
| Compound ID | Derivative Class | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Cpd-1 | N-(4-cyano-1,3-oxazol-5-yl)sulfonamide | NCI-60 Panel Average | Cytotoxicity | >100 (in some lines) | [1] |
| Cpd-2 | N-(4-cyano-1,3-oxazol-5-yl)sulfonamide | Select NCI-60 Lines | Cytotoxicity | Showed inhibitory activity | [1] |
| Cpd-3 | 2-Methyl-oxazole derivative | Various Cancer Lines | Antiproliferative (MTT) | Varies by cell line | [2] |
| Cpd-4 | Oxazolo[5,4-d]pyrimidine | HT29 (Colon Cancer) | Cytotoxicity (CC50) | 58.44 ± 8.75 | [3] |
| Cpd-5 | 1,3-Oxazole Sulfonamide | Leukemia Cell Lines | Growth Inhibition (GI50) | 0.0447 - 0.0488 | [4] |
Experimental Protocols
Antiproliferative Activity Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic or cytostatic effects of this compound derivatives on cancer cell lines. Viable cells with active metabolism convert MTT into a purple formazan product.[2]
Materials:
-
96-well microplates
-
Human cancer cell lines (e.g., MCF-7, A549, HT29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (DMSO) and untreated control wells.[2]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 (or GI50) value using non-linear regression analysis.[2]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the test compounds on the polymerization of tubulin into microtubules. The increase in absorbance at 340 nm is proportional to the amount of microtubule polymer formed.[2]
Materials:
-
Tubulin (lyophilized, >99% pure)
-
GTP solution
-
Tubulin polymerization buffer
-
This compound derivatives
-
Reference compounds (e.g., Paclitaxel as a polymerization promoter, Vinblastine as a depolymerization agent)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader (340 nm)
Procedure:
-
Reagent Preparation: On ice, prepare a solution of tubulin in polymerization buffer containing GTP.[2]
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the test compounds at various concentrations.[2]
-
Initiation of Polymerization: Add the tubulin/GTP solution to each well to start the reaction.[2]
-
Monitoring Polymerization: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.[2]
-
Data Analysis: Plot the change in absorbance over time. Compare the polymerization curves of treated samples to the controls to determine the inhibitory or promoting effects of the compounds.
Apoptosis Induction Assessment by Flow Cytometry
This protocol provides a general framework for assessing apoptosis induction using Annexin V and Propidium Iodide (PI) staining, followed by flow cytometry analysis. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compounds for a predetermined time (e.g., 24, 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualizations
Caption: Workflow for screening this compound derivatives.
Caption: Inhibition of tubulin polymerization by oxazole derivatives.
Caption: Apoptosis induction via the intrinsic signaling pathway.
References
- 1. Synthesis, characterization of novel N-(4-cyano-1,3-oxazol-5-yl)sulfonamide derivatives and in vitro screening their activity against NCI-60 cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1,3-Oxazol-5-yl)aniline
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-(1,3-Oxazol-5-yl)aniline, a key intermediate in pharmaceutical and agrochemical research.[1]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing the Van Leusen oxazole synthesis, a common and effective method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[2][3][4][5]
Question: My reaction yield is consistently low. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical. For the Van Leusen reaction, strong, non-nucleophilic bases are often preferred to ensure complete deprotonation of TosMIC.[6] The reaction is typically initiated at low temperatures and then allowed to warm or is refluxed.[2]
-
Moisture in the Reaction: The initial deprotonation of TosMIC is sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used.
-
Purity of Starting Materials: Impurities in the starting aldehyde or TosMIC can lead to side reactions and a reduction in yield. Verify the purity of your reagents before starting the reaction.
-
Inefficient Cyclization or Elimination: The formation of the oxazole ring relies on a 5-endo-dig cyclization followed by the elimination of the tosyl group.[3][4] If this process is inefficient, it can significantly lower the yield. The choice of solvent and the reaction temperature can influence the efficiency of these steps.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Base | Use a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH).[2][7] | Ensures complete and rapid deprotonation of TosMIC to form the reactive carbanion.[6] |
| Solvent | Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are commonly used for the initial addition.[2] A subsequent switch to a protic solvent like methanol may be necessary for the cyclization and elimination steps.[2][5] | Aprotic solvents favor the initial nucleophilic attack, while protic solvents can facilitate the elimination of the tosyl group. |
| Temperature | Initiate the reaction at a low temperature (e.g., -60 °C to 0 °C) during the addition of the aldehyde to the deprotonated TosMIC.[2] The reaction may then be allowed to warm to room temperature or refluxed to drive the cyclization and elimination. | Low initial temperatures can help control the reaction rate and minimize side reactions. Subsequent heating provides the energy needed for ring closure and elimination. |
| Microwave Irradiation | Consider using microwave-assisted synthesis, which has been reported to lead to high yields in some Van Leusen reactions.[5] | Microwave heating can accelerate the reaction rate and improve yields. |
Question: I am observing significant side product formation. How can I improve the selectivity of my reaction?
Answer: Side product formation is a common issue. The nature of the side products can provide clues to the problem.
-
Incomplete Reaction: If you are isolating unreacted starting materials, the reaction may not have gone to completion. Consider increasing the reaction time or temperature.
-
Formation of Oxazoline Intermediates: In some cases, the oxazoline intermediate may be stable and not readily eliminate the tosyl group to form the desired oxazole.[4] Changing the solvent to a protic one like methanol and heating can promote this elimination.[2]
-
Side Reactions of the Aniline Group: The free amino group on the aniline starting material can be reactive under the basic conditions of the Van Leusen reaction. It is often advisable to use a protected version of the aniline, such as N-Boc-4-aminobenzaldehyde, and then deprotect it in a final step.
-
Reactions with Ketones: If a ketone is used instead of an aldehyde, the reaction can lead to nitriles rather than oxazoles.[3][8]
Strategies to Minimize Side Products:
| Issue | Recommendation | Rationale |
| Incomplete Reaction | Increase reaction time and/or temperature. Monitor the reaction progress using thin-layer chromatography (TLC). | Ensures all starting material is consumed. |
| Stable Oxazoline Intermediate | After the initial addition, add a protic solvent like methanol and heat the reaction to reflux.[2] | The protic solvent and heat facilitate the elimination of the tosyl group to form the aromatic oxazole ring.[4] |
| Reactive Aniline Group | Use a protected starting material, such as N-Boc-4-aminobenzaldehyde. | The Boc protecting group is stable to the basic reaction conditions and can be easily removed later with acid. |
Question: The purification of this compound is challenging. What are the recommended methods?
Answer: Purification can indeed be challenging due to the polarity of the aniline group.
-
Column Chromatography: This is the most common method for purifying the crude product. A silica gel column is typically used with a gradient of ethyl acetate in hexanes or dichloromethane.[9][10]
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.[11] Suitable solvent systems need to be determined empirically but could include ethanol/water or ethyl acetate/hexanes.
-
Acid-Base Extraction: The basicity of the aniline group can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the product into the aqueous layer. The aqueous layer is then basified, and the product is re-extracted into an organic solvent. This can help remove non-basic impurities.
Frequently Asked Questions (FAQs)
What are the common synthetic routes to this compound?
The most prevalent method is the Van Leusen oxazole synthesis .[5] This involves the reaction of a 4-substituted benzaldehyde derivative with tosylmethyl isocyanide (TosMIC) in the presence of a base.[2][3] If starting with 4-aminobenzaldehyde, the amino group should be protected prior to the reaction. An alternative approach is the Robinson-Gabriel synthesis , which involves the cyclization of a 2-acylaminoketone.[12]
What are the key considerations when using TosMIC?
TosMIC is a versatile and powerful reagent for the synthesis of various heterocycles.[7][13]
-
Acidity: The methylene protons of TosMIC are acidic and can be readily removed by a strong base to form a nucleophilic carbanion.[6]
-
Leaving Group: The tosyl group is an excellent leaving group, which facilitates the final elimination step to form the aromatic oxazole ring.[3][4]
-
Stability: TosMIC is a stable, odorless, and colorless solid at room temperature, making it relatively easy to handle.[5]
What is the mechanism of the Van Leusen oxazole synthesis?
The mechanism proceeds through several key steps:
-
Deprotonation: A strong base removes a proton from the carbon adjacent to the isocyanide and sulfonyl groups of TosMIC, forming a resonance-stabilized carbanion.[6]
-
Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the aldehyde, forming an alkoxide intermediate.
-
Cyclization: The alkoxide then attacks the isocyanide carbon in a 5-endo-dig cyclization to form a five-membered oxazoline ring.[3][6]
-
Elimination: The final step is the base-promoted elimination of the tosyl group, which results in the formation of the aromatic oxazole ring.[4]
What are the typical analytical methods for characterizing this compound?
Standard analytical techniques are used to confirm the structure and purity of the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point: The melting point of this compound is reported to be around 156 °C.
Experimental Protocols
Example Protocol: Synthesis of this compound via Van Leusen Reaction (with protected aniline)
This protocol is a generalized procedure based on the principles of the Van Leusen oxazole synthesis.[2][5]
Step 1: Synthesis of 5-(4-((tert-butoxycarbonyl)amino)phenyl)-1,3-oxazole
-
To a solution of N-Boc-4-aminobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add potassium tert-butoxide (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected oxazole.
Step 2: Deprotection to this compound
-
Dissolve the purified 5-(4-((tert-butoxycarbonyl)amino)phenyl)-1,3-oxazole in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield this compound.
Visualizations
Caption: Van Leusen Oxazole Synthesis Workflow.
Caption: Troubleshooting Decision Tree for Low Yield.
References
- 1. This compound [myskinrecipes.com]
- 2. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Van Leusen Reaction [organic-chemistry.org]
- 9. 4-(4,5-DIHYDRO-1,3-OXAZOL-2-YL)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
- 12. Oxazole - Wikipedia [en.wikipedia.org]
- 13. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
Technical Support Center: Purification of 4-(1,3-Oxazol-5-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-(1,3-Oxazol-5-yl)aniline (CAS No: 1008-95-3).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound?
This compound is a solid compound with the following properties:
Q2: What are the recommended storage conditions for this compound?
To ensure stability, the compound should be stored at room temperature in a dark place under an inert atmosphere.[5]
Q3: What are the common impurities encountered during the synthesis of this compound?
Impurities can arise from starting materials, side-products from the oxazole ring synthesis, or degradation.[6][7] Potential impurities may include unreacted starting materials, isomers (e.g., 4-(1,3-Oxazol-2-yl)aniline or 4-(1,3-Oxazol-4-yl)aniline), and byproducts from the specific synthetic route used.[3]
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
Purity can be assessed using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10] The melting point can also serve as an indicator of purity.[1]
Troubleshooting Guides
Column Chromatography
Column chromatography is a primary method for purifying this compound.[8][11] Due to the basic nature of the aniline moiety, interactions with the acidic silica gel can sometimes pose challenges.[12]
Q1: My compound is streaking on the TLC plate and the column. What can I do?
Streaking is a common issue with amines on silica gel.[12] This is often due to the slightly acidic nature of the silica, leading to strong, non-ideal interactions with the basic aniline.
-
Solution: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (TEA) or ammonia in the mobile phase can neutralize the acidic sites on the silica gel, leading to sharper bands and better separation.[12]
Q2: I'm having trouble separating my product from a close-running impurity. How can I improve the separation?
Poor separation occurs when the Rf values of the compound and the impurity are too similar.
-
Solution 1: Optimize the Solvent System. Try using a less polar solvent system. This will generally decrease the Rf values of all compounds and can increase the separation between spots.[8]
-
Solution 2: Try a Different Solvent System. The selectivity of the separation can be altered by changing the solvents. For instance, if you are using a hexane/ethyl acetate system, consider trying a toluene/ethyl acetate or dichloromethane/methanol system, which can offer different interactions.[8]
Q3: My compound is not eluting from the column. What is the problem?
This indicates that your compound is too strongly adsorbed to the silica gel, likely due to high polarity.
-
Solution: The polarity of the eluent needs to be increased. If you are using a hexane/ethyl acetate mixture, gradually increase the proportion of ethyl acetate. For highly polar compounds, a system containing methanol in dichloromethane (e.g., 1-10% methanol) may be necessary.[8]
Q4: What is a good starting solvent system for purifying this compound on a silica gel column?
For a polar aromatic amine like this, a good starting point is a mixture of a non-polar and a polar solvent.
-
Recommendation: Begin with a 1:1 mixture of ethyl acetate/hexane.[8] You can then adjust the ratio based on the results of your initial TLC analysis. The ideal system should provide an Rf value of approximately 0.2-0.4 for the desired compound.[8]
Recrystallization
Recrystallization is an effective technique for purifying solid compounds like this compound.
Q1: My compound "oils out" instead of forming crystals. What should I do?
Oiling out occurs when the compound comes out of solution as a liquid above its melting point or due to high supersaturation.
-
Solution 1: Slow Down Cooling. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Solution 2: Scratch the Flask. Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites for crystal growth.[13]
-
Solution 3: Add a Seed Crystal. If you have a small amount of the pure compound, add a tiny crystal to the cooled solution to induce crystallization.[13]
-
Solution 4: Re-dissolve and Adjust. Re-heat the solution to dissolve the oil, add a bit more solvent, and allow it to cool more slowly.[13]
Q2: The recovery of my purified product is very low. How can I improve the yield?
Low recovery can be due to several factors.
-
Cause 1: Using too much solvent. This keeps a significant amount of the product dissolved in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[13]
-
-
Cause 2: Premature crystallization during hot filtration.
-
Solution: Ensure your funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.
-
-
Cause 3: The compound has significant solubility in the cold solvent.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath to minimize solubility and maximize crystal formation.[13]
-
Q3: The recrystallized product is still colored. How can I remove colored impurities?
-
Solution: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.[13]
Data Presentation
Table 1: Suggested TLC Solvent Systems for Method Development
| Solvent System | Ratio (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | 1:1 to 1:4 | Medium | A standard starting system. Adjust the ratio to achieve the desired Rf.[8] |
| Dichloromethane / Methanol | 99:1 to 90:10 | High | Effective for more polar compounds.[8] |
| Toluene / Ethyl Acetate | 9:1 to 1:1 | Medium | Offers different selectivity compared to alkane-based systems.[8] |
Table 2: Troubleshooting Summary for Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Streaking/Tailing | Acidic silica interacting with basic aniline. | Add 0.5-1% triethylamine to the eluent.[12] |
| Poor Separation | Incorrect solvent polarity; similar Rf values. | Use a less polar solvent system; try a different solvent combination (e.g., Toluene/EtOAc).[8] |
| No Elution | Compound is too polar for the current eluent. | Gradually increase the eluent polarity (e.g., add more EtOAc or switch to a DCM/MeOH system).[8] |
| Cracked Column Bed | Improper packing or running the column dry. | Repack the column; always keep the silica head wet with the solvent. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring
-
Preparation: Dissolve a small amount of your crude reaction mixture in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Use a capillary tube to spot a small amount of the solution onto a silica gel TLC plate, about 1 cm from the bottom.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the spot line.[9]
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[9]
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom.[8]
-
Add a thin layer of sand.[8]
-
Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, avoiding air bubbles.[8]
-
Gently tap the column to ensure even packing and add another layer of sand on top.[8]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[8]
-
-
Elution and Fraction Collection:
-
Analysis:
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and upon heating to find a suitable solvent (one in which the compound is soluble when hot and insoluble when cold).[13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to just dissolve it.[13]
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[13]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them, and then dry them further in a vacuum oven if necessary.[13]
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting column chromatography issues.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound | C9H8N2O | CID 517747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 1008-95-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. scbt.com [scbt.com]
- 5. This compound | 1008-95-3 [sigmaaldrich.com]
- 6. 1,3-Oxazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. 4-(4,5-DIHYDRO-1,3-OXAZOL-2-YL)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-(1,3-Oxazol-5-yl)aniline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1,3-oxazol-5-yl)aniline derivatives. This guide addresses common side reactions and offers solutions to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the this compound core structure?
A1: The primary methods for synthesizing the oxazole ring in these derivatives include the Robinson-Gabriel synthesis, the Van Leusen reaction, and the Fischer oxazole synthesis. Each method has its own advantages and potential for side reactions. A common strategy for synthesizing this compound involves the reduction of a nitro precursor, such as 5-(4-nitrophenyl)-1,3-oxazole.[1]
Q2: I am observing significant byproduct formation in my reaction. What are the likely culprits?
A2: Byproduct formation is a common challenge and is highly dependent on the chosen synthetic route. For instance, in the Robinson-Gabriel synthesis, you might encounter enamides or experience polymerization. In the Van Leusen reaction, the formation of a stable oxazoline intermediate is a known issue. The Fischer oxazole synthesis can sometimes yield oxazolidinone byproducts.
Q3: How can I improve the yield and purity of my target this compound derivative?
A3: Optimizing reaction conditions is key. This includes careful selection of reagents (e.g., milder dehydrating agents in the Robinson-Gabriel synthesis), strict control of reaction temperature and time, and ensuring anhydrous conditions, especially for the Van Leusen reaction. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is also crucial to determine the optimal reaction endpoint and prevent the formation of degradation products.
Troubleshooting Guides for Common Side Reactions
Below are troubleshooting guides for side reactions commonly encountered in the synthesis of oxazole derivatives.
Robinson-Gabriel Synthesis
This method involves the cyclodehydration of a 2-acylamino-ketone.
Problem: Low Yield and Tar Formation
-
Possible Cause: Reaction conditions, particularly the use of strong acids like concentrated sulfuric acid at high temperatures, may be too harsh for the substrate, leading to decomposition and polymerization.[2]
-
Troubleshooting & Optimization:
-
Select a Milder Dehydrating Agent: Consider replacing strong mineral acids with alternatives that function under milder conditions.
-
Optimize Reaction Temperature: Lowering the temperature can find a balance between a reasonable reaction rate and minimizing substrate decomposition.[2]
-
Reduce Reaction Time: Monitor the reaction closely to avoid prolonged exposure to harsh conditions.
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and often leads to cleaner reactions with higher yields by minimizing thermal degradation.[2]
-
Problem: Formation of Enamide Byproduct
-
Possible Cause: Under certain conditions, the elimination of water from the 2-acylamino-ketone can lead to the formation of a competing enamide side product.
-
Troubleshooting & Optimization:
-
Modify Reaction Conditions: Altering the temperature or the choice of dehydrating agent can disfavor the enamide formation pathway. Systematic experimentation is often necessary to find the optimal conditions for a specific substrate.
-
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | Acetic Anhydride, 90-100°C | Inexpensive, traditional method | Harsh conditions, risk of tar formation |
| Polyphosphoric Acid (PPA) | 100-150°C | Can provide better yields than H₂SO₄ | High viscosity, difficult to stir |
| Trifluoroacetic Anhydride (TFAA) | Ethereal Solvents (THF, Dioxane), RT to Reflux | Mild conditions | Expensive |
| Burgess Reagent | THF, Reflux | Mild, good for sensitive substrates | Expensive, moisture sensitive |
| PPh₃ / I₂ / Et₃N | CH₂Cl₂, 0°C to RT | Mild, two-step from β-hydroxy amide | Stoichiometric phosphine oxide byproduct |
Van Leusen Oxazole Synthesis
This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde.
Problem: Formation of Stable Oxazoline Intermediate
-
Possible Cause: The final step of the reaction, which is the base-promoted elimination of p-toluenesulfinic acid from the 4-tosyl-4,5-dihydrooxazole intermediate, may be incomplete.[3] This intermediate is often stable enough to be isolated.
-
Troubleshooting & Optimization:
-
Increase Reaction Temperature: Gently heating the reaction mixture after the initial addition of reagents can promote the elimination step.
-
Use a Stronger Base: While potassium carbonate is often used, switching to a stronger, non-nucleophilic base can facilitate a more efficient elimination.
-
Extend Reaction Time: In some cases, a longer reaction time can allow for the complete conversion of the intermediate to the oxazole.
-
| Base | Typical Solvent | Relative Strength | Product/Intermediate Ratio (Oxazole:Oxazoline) - Illustrative |
| K₂CO₃ | Methanol | Moderate | 70:30 |
| DBU | THF | Strong (non-nucleophilic) | 90:10 |
| Potassium tert-butoxide | THF | Very Strong | >95:5 |
Note: Ratios are illustrative and highly substrate-dependent.
Fischer Oxazole Synthesis
This method involves the reaction of a cyanohydrin with an aldehyde.
Problem: Formation of Oxazolidinone Byproduct
-
Possible Cause: In some cases, particularly with certain substituted aromatic aldehydes, an oxazolidinone can form as a byproduct alongside the desired oxazole.[4]
-
Troubleshooting & Optimization:
-
Strict Anhydrous Conditions: Ensure all reagents and solvents are free of water, as moisture can promote side reactions.
-
Control of Stoichiometry: Precise control over the equimolar amounts of the cyanohydrin and aldehyde can help minimize byproduct formation.[4]
-
Alternative Acid Catalysis: While anhydrous HCl is traditional, exploring other Lewis or Brønsted acids might alter the reaction pathway and reduce the formation of the oxazolidinone.
-
Experimental Protocols
General Procedure for the Synthesis of this compound via Reduction of 5-(4-Nitrophenyl)oxazole [1]
-
Dissolution: Dissolve 5-(4-nitrophenyl)oxazole (1.0 eq) in ethanol (e.g., 10 mL per 500 mg of substrate).
-
Addition of Reducing Agent: To the solution, add powdered tin (Sn) (2.0 eq).
-
Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using TLC until the starting material is consumed.
-
Workup: Upon completion, neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Signaling Pathway and Experimental Workflow Visualization
Many this compound derivatives are investigated as kinase inhibitors, particularly in the context of cancer therapy. One such important signaling pathway is the p38 MAP Kinase pathway, which is involved in cellular responses to stress and inflammation.
Caption: p38 MAP Kinase signaling pathway with inhibition by a this compound derivative.
A typical experimental workflow for the synthesis and evaluation of these derivatives is outlined below.
Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.
References
Technical Support Center: Optimizing Coupling Reactions for 4-(1,3-Oxazol-5-yl)aniline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing common coupling reactions involving 4-(1,3-Oxazol-5-yl)aniline.
General Workflow for Catalytic Coupling Reactions
The following diagram illustrates a typical workflow for the coupling reactions discussed in this guide.
Caption: General experimental workflow for catalytic cross-coupling reactions.
FAQ 1: Buchwald-Hartwig C-N Coupling
This section addresses common issues encountered when coupling this compound with aryl halides or pseudohalides.
Q1: My Buchwald-Hartwig reaction has a low yield or is incomplete. What are the most critical parameters to investigate?
A1: Low yields in Buchwald-Hartwig aminations are common and can often be resolved by systematically optimizing the reaction components. The most critical factors are the choice of ligand, base, and solvent.
-
Ligand Selection: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates, bulky, electron-rich biarylphosphine ligands are often required.[1] A change in ligand can have a remarkable effect on conversion rates.[2]
-
Base Strength and Solubility: The base plays a key role in the deprotonation of the aniline and regeneration of the catalyst. Strong, non-nucleophilic bases are typically used. The choice of base can significantly impact yield.[3][4]
-
Solvent Polarity: The solvent must be appropriate for the solubility of all reactants and the temperature required. Aprotic polar solvents like dioxane, toluene, or DMF are common.[1]
Troubleshooting Data: Buchwald-Hartwig Condition Screening
| Parameter | Variation | Observation & Recommendation |
| Catalyst/Ligand | Pd(OAc)₂ / XPhos | Often provides high conversion where other ligands like BINAP or DPEphos fail.[2] |
| Pd₂(dba)₃ / BINAP | A reliable combination, particularly with cesium carbonate as the base.[4][5] | |
| Pd(OAc)₂ / BrettPhos | Effective for large-scale reactions and can be used with aryl chlorides. | |
| Base | Cs₂CO₃ (Cesium Carbonate) | A strong, effective base that often provides high yields.[2][4][5] |
| K₃PO₄ (Potassium Phosphate) | A good alternative to Cs₂CO₃ and can sometimes offer better results or reduced reaction times.[3][4] | |
| NaOtBu (Sodium tert-butoxide) | A very strong base, but can promote side reactions with sensitive functional groups.[6] | |
| Solvent | Toluene | A common, effective solvent for these reactions, typically run at 100-110 °C.[2][5] |
| Dioxane | Another widely used solvent, often effective at temperatures around 100 °C.[1] | |
| Temperature | 80-110 °C | This is the typical temperature range; higher temperatures are often necessary for less reactive aryl chlorides.[1][6] |
Q2: What is a reliable starting protocol for a Buchwald-Hartwig amination with this compound?
A2: The following protocol provides a robust starting point for optimization.
Experimental Protocol: Buchwald-Hartwig Amination
-
Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 0.02-0.05 equiv.) and the phosphine ligand (e.g., XPhos or BINAP, 0.04-0.10 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (to achieve a concentration of ~0.1 M with respect to the aryl halide).
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 16-24 hours.[2]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.[5]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.
FAQ 2: Suzuki-Miyaura C-C Coupling
This section addresses challenges in forming a C-C bond between an aryl halide and 4-(1,3-Oxazol-5-yl)phenylboronic acid (or vice versa).
Q1: My Suzuki-Miyaura coupling is sluggish and gives low yields. How can I improve it?
A1: Incomplete Suzuki reactions involving heterocyclic compounds can stem from catalyst deactivation or suboptimal conditions.
-
Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a highly effective and commonly used catalyst for Suzuki couplings involving heteroaryl compounds.[7][8] If using a Pd(II) source like Pd(OAc)₂, the addition of a phosphine ligand is necessary.[9]
-
Base and Solvent System: An aqueous base solution is critical for activating the boronic acid.[9] A mixture of an organic solvent and water is standard. The combination of Potassium Carbonate (K₂CO₃) in a dioxane/water mixture is a very common and effective system.[7]
-
Reagent Purity and Stoichiometry: Ensure the boronic acid is pure, as impurities can inhibit the catalyst. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help drive the reaction to completion.[7]
Troubleshooting Data: Suzuki-Miyaura Recommended Conditions
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Reactants | Aryl Halide (1.0 equiv.), Boronic Acid (1.2 equiv.) | A slight excess of the boronic acid is standard. Reactivity order is I > Br > Cl.[7] |
| Catalyst | Pd(PPh₃)₄ (0.05 equiv.) | A robust Pd(0) catalyst that does not require an external ligand.[7][8] |
| Base | K₂CO₃ or Na₂CO₃ (2.0 equiv.) | Mild bases that are effective in activating the boronic acid.[7][8] Cs₂CO₃ can also be very effective. |
| Solvent | 1,4-Dioxane / Water (4:1 ratio) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents.[7] |
| Temperature | 90-100 °C | Sufficient thermal energy to drive the catalytic cycle without significant decomposition.[7] |
| Reaction Time | 12-18 hours | Typical duration for complete conversion. Progress should be monitored.[7] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).[7]
-
Catalyst: Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvents: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.[7]
-
Reaction: Heat the mixture to 90-100 °C and stir for 12-18 hours.[7]
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.[7]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[7]
FAQ 3: Amide Bond Formation
This section provides guidance for coupling this compound with a carboxylic acid. As an aniline derivative, it can be less nucleophilic, making these couplings challenging.[10]
Q1: My amide coupling reaction with this compound is failing or giving a low yield. What are the common causes?
A1: Low yields in amide couplings with electron-deficient or sterically hindered anilines are often due to poor activation of the carboxylic acid or issues with the reaction conditions.[11][12]
-
Inactive Coupling Agents: Carbodiimide reagents like EDC are moisture-sensitive and can degrade if not stored properly.[13] Using a fresh bottle is a simple first step.
-
Insufficient Activation: The carboxylic acid may not be fully activated before the aniline is added. A "pre-activation" step, where the acid, coupling agent, and an additive like HOBt are stirred together for a few minutes, can be beneficial.[11][13]
-
Presence of Moisture: Anhydrous conditions are critical. Any water can hydrolyze the activated acid intermediate, preventing amide formation and reducing the yield.[11][13]
-
Weak Nucleophile: Electron-deficient anilines are poor nucleophiles.[10] Using more potent coupling agents or additives can overcome this.[12][14]
Caption: Troubleshooting workflow for low yield in amide coupling reactions.
Q2: Which coupling agent should I use for an unreactive aniline like this one?
A2: While standard EDC/HOBt can work, more powerful reagents are often needed for difficult couplings.
Troubleshooting Data: Amide Coupling Reagent Selection
| Reagent System | Suitability for Unreactive Anilines | Key Considerations |
| EDC / HOBt | Moderate | A common and cost-effective choice. Requires anhydrous conditions. A pre-activation step is recommended.[13][15] |
| EDC / DMAP / HOBt (cat.) | Good | The addition of DMAP can significantly improve yields for electron-deficient anilines by forming a highly reactive intermediate.[12][16] |
| HATU / DIPEA | Excellent | A highly effective uronium-based reagent, often the first choice for difficult or sterically hindered couplings.[14][17] |
| PyBOP / DIPEA | Excellent | A phosphonium-based reagent that is also very effective for challenging couplings and can reduce racemization.[14] |
Experimental Protocol: Amide Coupling via EDC/HOBt
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.), EDC·HCl (1.2 equiv.), and HOBt (1.2 equiv.) in anhydrous DMF or DCM.[13][15]
-
Activation: Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.[13]
-
Aniline Addition: Add a solution of this compound (1.1 equiv.) and a non-nucleophilic base like DIPEA (2.0-3.0 equiv.) in the same anhydrous solvent.[12][13]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Track the consumption of starting materials via TLC or LC-MS.
-
Work-up: Dilute the reaction with DCM and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.[13]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amide Synthesis [fishersci.co.uk]
Degradation pathways of 4-(1,3-Oxazol-5-yl)aniline under acidic conditions
Topic: Degradation Pathways Under Acidic Conditions Audience: Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information, protocols, and troubleshooting advice for investigating the degradation of 4-(1,3-Oxazol-5-yl)aniline under acidic conditions. The information is curated for professionals engaged in stability testing, formulation development, and analytical method development.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway of this compound under acidic conditions?
A1: Under acidic conditions, the primary degradation pathway for this compound is expected to be the acid-catalyzed hydrolysis of the oxazole ring.[1] Oxazoles are weak bases, and the nitrogen atom in the ring can be protonated in an acidic environment.[1][2][3] This protonation increases the electrophilicity of the C2 carbon, making it susceptible to nucleophilic attack by water.[1] The reaction proceeds through a tetrahedral intermediate, followed by ring-opening to form an amino ketone derivative.[1]
Caption: Proposed acid-catalyzed hydrolysis pathway of this compound.
Q2: How do the structural features of this compound influence its degradation?
A2: The molecule's stability is influenced by both the oxazole ring and the aniline moiety.
-
Oxazole Ring: This is the most likely site of acid-catalyzed hydrolysis.[1][4] The basicity of the nitrogen atom (pKa of conjugate acid is ~0.8) makes it prone to protonation, initiating degradation.[1][3]
-
Aniline Moiety: The electron-donating amino group on the phenyl ring can influence the electron density of the oxazole ring, potentially affecting the rate of hydrolysis. However, the primary degradation mechanism is still expected to be centered on the oxazole. Aryl amine functional groups are generally recognized as being susceptible to hydrolysis under acidic or basic stress conditions.[5]
Q3: What are the typical acidic conditions used for a forced degradation study of this compound?
A3: Forced degradation studies, or stress testing, are performed to understand a drug's stability profile and identify potential degradants.[6][7][8] For acid hydrolysis, typical conditions involve:
-
Acid: Strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used.[1][9][10]
-
Concentration: Acid concentrations typically range from 0.1 M to 1 M.[9][10]
-
Temperature: Studies may begin at room temperature. If no significant degradation is observed, the temperature can be elevated to 50-70°C to accelerate the process.[9][10]
-
Duration: The study duration can range from a few hours to several days, with the goal of achieving 5-20% degradation of the active pharmaceutical ingredient (API).[5][8]
Q4: What analytical techniques are suitable for monitoring the degradation and identifying products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for monitoring degradation.[6][11][12] This method should be capable of separating the parent compound from all its degradation products.[11]
-
Detection: A UV detector is commonly used for quantification.
-
Identification: For structural elucidation of the degradation products, HPLC coupled with Mass Spectrometry (LC-MS/MS) is essential.[13] This provides molecular weight and fragmentation data to help identify the unknown structures.
Experimental Protocols
Protocol: Forced Acid Degradation Study
This protocol outlines a general procedure for conducting a forced acid degradation study on this compound.
Caption: General experimental workflow for a forced acid degradation study.
1. Reagents and Materials:
-
This compound (API)
-
HPLC-grade Methanol or Acetonitrile
-
Purified Water (18 MΩ·cm)
-
Hydrochloric Acid (HCl), certified solution
-
Sodium Hydroxide (NaOH), certified solution
-
Volumetric flasks, pipettes, and autosampler vials
2. Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve a known amount of the API in a minimal amount of co-solvent (e.g., methanol). Dilute to the final volume with purified water to achieve a target concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation: Transfer an aliquot of the stock solution into a flask. Add the required volume of acid (e.g., 1 M HCl) to reach the target stress condition (e.g., 0.1 M HCl).
-
Control Sample: Prepare a control sample by diluting an identical aliquot of the stock solution with water instead of acid.
-
Incubation: Place the stress and control samples in a temperature-controlled environment (e.g., water bath or oven at 60°C).
-
Time Points: Withdraw aliquots from the stress sample at predetermined intervals (e.g., 0, 2, 6, 12, and 24 hours).
-
Neutralization: Immediately after withdrawal, neutralize the acidic samples by adding an equivalent amount of base (e.g., 0.1 M NaOH) to stop the degradation reaction.[9]
-
Analysis: Analyze all samples, including the control and time-zero samples, using a developed and validated stability-indicating HPLC method.
Data Presentation
Quantitative results from the forced degradation study should be summarized in a clear, tabular format to facilitate analysis of the degradation kinetics and pathway.
Table 1: Example Summary of Acid Degradation Data for this compound in 0.1 M HCl at 60°C
| Time Point (Hours) | API Peak Area | % API Remaining | Total Impurity (%) | Degradation Product 1 (%) |
| 0 | 1,500,000 | 100.0 | 0.2 | 0.0 |
| 2 | 1,455,000 | 97.0 | 3.2 | 3.0 |
| 6 | 1,380,000 | 92.0 | 8.2 | 8.0 |
| 12 | 1,290,000 | 86.0 | 14.2 | 14.0 |
| 24 | 1,170,000 | 78.0 | 22.2 | 22.0 |
Note: Data are hypothetical and for illustrative purposes only. The percentage of each species is typically calculated using the area normalization method from the HPLC chromatograms.
Troubleshooting Guide
This section addresses common issues encountered during acid degradation studies.
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| No or minimal degradation (<5%) observed after 24 hours. | Insufficient stress conditions (acid concentration or temperature is too low). | 1. Increase the acid concentration (e.g., from 0.1 M to 1 M HCl). 2. Increase the reaction temperature (e.g., from 60°C to 80°C).[1] 3. Extend the duration of the study. |
| API degrades too quickly (>20% in the first time point). | Stress conditions are too harsh. | 1. Decrease the acid concentration (e.g., from 1 M to 0.1 M or 0.01 M HCl). 2. Lower the incubation temperature (e.g., to room temperature or 40°C). 3. Take earlier time points to better model the degradation curve. |
| Multiple new peaks appear in the control sample. | 1. The API is unstable in the chosen solvent/water mixture. 2. The co-solvent is degrading or reacting with the API. | 1. Analyze the control sample at T=0 to establish a baseline. 2. Conduct a solvent compatibility study by testing different co-solvents.[6] |
| Poor peak purity for the main API peak in HPLC. | The analytical method is not stability-indicating; a degradation product is co-eluting with the API. | 1. Re-develop and optimize the HPLC method (e.g., change the gradient, mobile phase, or column).[12] 2. Use a peak purity analysis tool (e.g., Diode Array Detector) to confirm peak homogeneity.[12] |
| Mass balance is poor (sum of % API and % impurities is not ~100%). | 1. Some degradants are not UV active or have a very different response factor. 2. Degradants are precipitating out of solution. 3. Degradants are volatile. | 1. Use a mass-sensitive detector (e.g., CAD, ELSD) or LC-MS to search for non-UV active compounds. 2. Visually inspect samples for precipitation. Adjust solvent composition if needed. |
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. ijsdr.org [ijsdr.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 12. onyxipca.com [onyxipca.com]
- 13. Troubleshooting Failures in Residual API Analysis During Cleaning Validation Studies – Pharma.Tips [pharma.tips]
Technical Support Center: Overcoming Poor Solubility of 4-(1,3-Oxazol-5-yl)aniline in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 4-(1,3-Oxazol-5-yl)aniline in experimental assays.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is provided below. Understanding these properties is crucial for developing effective solubilization strategies.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | --INVALID-LINK-- |
| Molecular Weight | 160.17 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Predicted pKa | 3.46 ± 0.10 | --INVALID-LINK-- |
| Melting Point | 150 °C | --INVALID-LINK-- |
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound to make a stock solution. What is the recommended solvent?
A1: For initial stock solutions, polar aprotic solvents are generally recommended for poorly soluble compounds. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power.[1] Start by preparing a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. If solubility in DMSO is limited, other organic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be tested.
Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
A2: This is a common issue known as "precipitation upon dilution." Several strategies can help mitigate this:
-
Optimize the Dilution Protocol: Instead of a single large dilution, perform serial dilutions. Also, ensure rapid and thorough mixing when adding the compound stock to the aqueous buffer to avoid localized high concentrations that can trigger precipitation.[2]
-
Reduce the Final DMSO Concentration: Many assays can tolerate up to 1% DMSO, but some are more sensitive.[2] Aim for the lowest possible final DMSO concentration that maintains compound solubility.
-
Use a Co-solvent System: Prepare the stock solution in a mixture of DMSO and another less non-polar, water-miscible solvent like ethanol or polyethylene glycol (PEG). This can sometimes improve the transition into the aqueous phase.[3][4]
-
Incorporate Surfactants: Low concentrations (typically below their critical micelle concentration) of non-ionic surfactants like Tween® 80 or Triton™ X-100 in your assay buffer can help to keep the compound in solution.[3][5]
Q3: How does pH affect the solubility of this compound?
A3: this compound contains a basic aniline group. The solubility of basic compounds is highly pH-dependent.[6][7] At a pH below its pKa, the amine group will be protonated, forming a more soluble salt. Therefore, decreasing the pH of your aqueous buffer (e.g., to pH 5-6) is likely to significantly increase the solubility of this compound. However, you must ensure that the adjusted pH is compatible with your assay system (e.g., enzyme activity, cell viability).
Q4: Can I use sonication or heating to dissolve my compound?
A4: Yes, these methods can be effective. Gentle heating (e.g., to 37°C) can increase the rate of dissolution. Sonication can also help by breaking down solid particles and increasing the surface area for dissolution. However, be cautious with these methods as excessive heat can degrade the compound. After dissolving with heat, allow the solution to cool to room temperature to check for any precipitation.
Q5: Are there any alternative formulation strategies I can try?
A5: For more challenging solubility issues, especially in in-vivo studies, you can explore the use of cyclodextrins. These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3][5]
Troubleshooting Guides
Guide 1: Troubleshooting Compound Precipitation in Cell-Based Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Visible precipitate in the culture medium after adding the compound. | The compound's solubility limit is exceeded in the final assay medium. | 1. Lower the final concentration of the compound. 2. Decrease the final percentage of the organic solvent (e.g., DMSO) in the medium. 3. Prepare the compound in a different solvent or a co-solvent system. 4. Test the effect of adding a biocompatible surfactant to the medium. |
| Inconsistent or non-reproducible assay results. | Micro-precipitation of the compound is occurring, leading to variable concentrations of the soluble, active compound. | 1. Visually inspect the wells under a microscope for any signs of precipitation. 2. Filter the final diluted compound solution through a 0.22 µm filter before adding it to the cells. 3. Perform a solubility test of the compound in the final assay medium at the desired concentration (see Experimental Protocol 1). |
| Cell toxicity observed at concentrations where the compound should be soluble. | The organic solvent (e.g., DMSO) concentration is too high for the cells. | 1. Prepare a higher concentration stock solution to reduce the volume added to the medium. 2. Perform a vehicle control experiment to determine the maximum tolerable solvent concentration for your cells. |
Guide 2: Troubleshooting in Enzymatic Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Lower than expected enzyme inhibition or activity. | The compound has precipitated out of the assay buffer, reducing its effective concentration. | 1. Measure the absorbance of the assay solution at a wavelength where the compound absorbs to check for light scattering due to precipitation. 2. Centrifuge the assay plate and measure the concentration of the compound in the supernatant. 3. Follow the steps in Guide 1 to improve solubility. |
| Time-dependent decrease in enzyme activity. | The compound is slowly precipitating over the course of the assay. | 1. Reduce the incubation time of the assay if possible. 2. Include a solubility-enhancing excipient in the assay buffer. |
| High background signal or assay interference. | The compound is forming aggregates that interfere with the detection method (e.g., fluorescence). | 1. Run a control with the compound in the assay buffer without the enzyme to check for interference. 2. Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton™ X-100) to the assay buffer to prevent aggregation.[8] |
Experimental Protocols
Protocol 1: Determining the Thermodynamic Solubility using the Shake-Flask Method
This protocol determines the equilibrium solubility of this compound in a specific solvent or buffer.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values)
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringes and 0.22 µm syringe filters
-
High-Performance Liquid Chromatography with UV detector (HPLC-UV)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Quantification by HPLC-UV:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Develop a suitable HPLC-UV method for the quantification of the compound.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the filtered sample solution (appropriately diluted if necessary) and determine its concentration from the calibration curve.
-
Calculate the original solubility in the solvent, accounting for any dilution.
-
Protocol 2: Co-solvent Screening for Improved Solubility
This protocol helps identify a suitable co-solvent system to maintain the solubility of this compound in an aqueous buffer.
Materials:
-
High-concentration stock solution of this compound in DMSO (e.g., 20 mM)
-
Aqueous assay buffer
-
A selection of water-miscible co-solvents (e.g., ethanol, propylene glycol, PEG 400)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance
Procedure:
-
Prepare Co-solvent Mixtures: In separate tubes, prepare 1:1 (v/v) mixtures of the DMSO stock solution with each of the selected co-solvents.
-
Dilution into Aqueous Buffer: In the 96-well plate, add the aqueous assay buffer to a series of wells.
-
Addition of Compound Solutions: To different wells, add a small volume of the DMSO-only stock or the DMSO/co-solvent mixtures to achieve the desired final compound concentration (and a consistent final organic solvent concentration).
-
Incubation and Observation: Incubate the plate at the assay temperature for a relevant period (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect the wells for any signs of precipitation.
-
Quantitative Assessment: Measure the absorbance of the wells at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering caused by precipitates. A higher absorbance indicates greater precipitation.
-
Analysis: Compare the absorbance readings to identify the co-solvent system that results in the lowest level of precipitation.
Visualizations
Caption: Decision tree for addressing solubility issues.
Caption: Fate of a poorly soluble compound in an assay.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. issr.edu.kh [issr.edu.kh]
- 7. m.youtube.com [m.youtube.com]
- 8. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: 4-(1,3-Oxazol-5-yl)aniline NMR Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the NMR analysis of 4-(1,3-oxazol-5-yl)aniline, targeting researchers, scientists, and drug development professionals.
Troubleshooting Workflow for this compound NMR Analysis
The following diagram outlines a systematic approach to troubleshooting common issues encountered during the NMR analysis of this compound.
Caption: A troubleshooting workflow for identifying and resolving common issues in the NMR analysis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I am seeing unexpected peaks in my ¹H NMR spectrum. What could be the cause?
A1: Unexpected signals in your spectrum can arise from several sources. Here's how to troubleshoot:
-
Residual Solvents: Solvents used in the synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) are common contaminants. Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents.
-
Starting Materials: Incomplete reaction can lead to the presence of starting materials. A likely synthetic route is the Van Leusen reaction, which would involve p-toluenesulfonylmethyl isocyanide (TosMIC) and 4-aminobenzaldehyde. Check for the characteristic aldehyde proton of 4-aminobenzaldehyde around 9.8 ppm.
-
Reaction Byproducts: The Van Leusen synthesis can sometimes produce byproducts. For instance, incomplete elimination of the tosyl group can leave a dihydrooxazole intermediate. Also, ketone impurities in the starting aldehyde can lead to nitrile byproducts.
-
Water: A broad peak, typically between 1.5 and 4.5 ppm in CDCl₃ and around 3.3 ppm in DMSO-d₆, is often due to water.
Q2: The signals for the aniline N-H protons are very broad or not visible. What should I do?
A2: The amine (NH₂) protons often appear as a broad singlet and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.
-
D₂O Exchange: To confirm the presence of the NH₂ protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The NH₂ protons will exchange with deuterium, causing the signal to disappear.
-
Solvent Effects: The chemical shift and appearance of the NH₂ signal are highly dependent on the solvent. In a non-polar solvent like CDCl₃, the signal may be sharper, while in a hydrogen-bonding solvent like DMSO-d₆, it will be broader.
-
Concentration: At high concentrations, intermolecular hydrogen bonding can broaden the NH₂ signal. Try acquiring the spectrum with a more dilute sample.
Q3: The aromatic region of my spectrum is complex and the splitting patterns are not clear. How can I resolve this?
A3: The four aromatic protons of this compound should appear as two doublets. If the signals are overlapping or poorly resolved:
-
Higher Field Strength: If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or higher) to increase signal dispersion.
-
Solvent Change: Changing the deuterated solvent can alter the chemical shifts of the aromatic protons and may resolve overlapping signals. Aromatic solvents like benzene-d₆ can induce significant shifts compared to chloroform-d₃.
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) can help to identify which protons are coupled to each other, confirming the expected splitting patterns.
Q4: My sample has poor solubility in CDCl₃. What are my options?
A4: If your compound is not sufficiently soluble in chloroform-d₃, consider using a more polar deuterated solvent such as DMSO-d₆, acetone-d₆, or methanol-d₄. Be aware that the chemical shifts will change depending on the solvent used.
Predicted NMR Data for this compound
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on data from analogous structures and are intended as a guide. Actual chemical shifts may vary depending on the experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H₂' / H₆' (Aniline) | 6.7 - 6.9 | Doublet | ~8.5 |
| H₃' / H₅' (Aniline) | 7.4 - 7.6 | Doublet | ~8.5 |
| H₄ (Oxazole) | 7.2 - 7.4 | Singlet | N/A |
| H₂ (Oxazole) | 7.8 - 8.0 | Singlet | N/A |
| NH₂ (Aniline) | 3.5 - 5.5 (variable) | Broad Singlet | N/A |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C₁' (Aniline) | 120 - 125 |
| C₂' / C₆' (Aniline) | 127 - 130 |
| C₃' / C₅' (Aniline) | 114 - 116 |
| C₄' (Aniline) | 145 - 150 |
| C₂ (Oxazole) | 150 - 155 |
| C₄ (Oxazole) | 122 - 126 |
| C₅ (Oxazole) | 148 - 152 |
Experimental Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Gently agitate the vial to dissolve the sample completely. If necessary, use a vortex mixer or sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Start with 8 or 16 scans for a moderately concentrated sample. Increase the number of scans for dilute samples to improve the signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate for ¹H NMR.
-
Acquisition Time: An acquisition time of 2-4 seconds is standard.
-
Spectral Width: Set a spectral width that encompasses the expected range of proton signals (e.g., 0 to 10 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Reference the spectrum. If using CDCl₃, the residual CHCl₃ peak can be set to 7.26 ppm. If using DMSO-d₆, the residual DMSO peak can be set to 2.50 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to confirm the structure.
-
How to prevent oxidation of 4-(1,3-Oxazol-5-yl)aniline
Technical Support Center: 4-(1,3-Oxazol-5-yl)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and handling of this compound, with a specific focus on preventing its oxidation.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has turned yellow/brown. What is the cause?
A: The discoloration of your sample is a common issue and is primarily caused by the oxidation of the aniline moiety.[1] The aromatic amine group (-NH₂) is electron-rich, making it highly susceptible to oxidation upon exposure to air (oxygen) and light.[1][2] This process leads to the formation of colored impurities and potential polymerization, resulting in a yellowish to brownish or reddish appearance.[1][2][3] While the oxazole ring is generally stable, the aniline portion of the molecule is the primary site of degradation under normal storage and laboratory conditions.
Q2: What are the main factors that accelerate the oxidation of this compound?
A: The oxidation process is accelerated by several environmental factors:
-
Exposure to Oxygen: The presence of atmospheric oxygen is the main driver of oxidation.
-
Exposure to Light: UV radiation from sunlight or artificial lighting can catalyze the oxidation process, leading to the formation of free radicals.[2]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[4]
-
Presence of Metal Ions: Trace metal impurities can act as catalysts for oxidation reactions.
-
Strong Oxidizing Agents: Contact with chemicals such as chromic acid, potassium permanganate, or even chlorates can lead to rapid and extensive oxidation, potentially forming products like quinones.[1][5]
Q3: How should I properly store this compound to ensure its long-term stability?
A: Proper storage is critical to prevent degradation. The primary goal is to minimize exposure to air, light, and heat.[2] We recommend the following storage conditions, summarized in the table below.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[6][7] | Prevents contact with atmospheric oxygen, the primary oxidant. |
| Temperature | Keep in a cool location, typically room temperature (15-25°C).[6][8] | Slows the rate of oxidative degradation. Avoid high heat.[4] |
| Light | Store in an amber glass vial or a container protected from light.[2][6] | Prevents light-catalyzed oxidation. |
| Container | Use a tightly sealed, well-fitting container.[4][9] | Minimizes exposure to air and moisture. |
Q4: My sample is already discolored. Can it be purified?
A: Yes, oxidized aniline derivatives can often be purified. Since this compound is a solid with a melting point around 150-156°C, the most practical method is recrystallization.[7][10] If recrystallization is insufficient, a more rigorous chemical purification can be performed by converting the aniline to its salt, purifying the salt, and then regenerating the free base.[11][12]
Troubleshooting Guide
Issue: Compound discoloration observed during a reaction.
-
Possible Cause 1: Oxidized Starting Material. If the starting material was already discolored, the impurities will be carried into your reaction.
-
Solution: Purify the this compound by recrystallization before use.
-
-
Possible Cause 2: Oxygen in the reaction solvent. Solvents can contain dissolved oxygen that can oxidize the compound, especially when heated.
-
Solution: Deoxygenate your reaction solvents prior to use. See Protocol 2 for a standard procedure.
-
-
Possible Cause 3: Atmosphere exposure during the reaction. Leaving the reaction open to the air introduces oxygen.
-
Solution: Set up your reaction under an inert atmosphere of nitrogen or argon. See Protocol 1 for details on handling.
-
Experimental Protocols
Protocol 1: Handling and Use under an Inert Atmosphere
This protocol describes the general procedure for setting up a reaction to protect this compound from atmospheric oxygen.
-
Glassware Preparation: Dry all glassware in an oven at >120°C overnight and allow it to cool in a desiccator or under a stream of dry nitrogen.
-
Assembly: Assemble the glassware (e.g., round-bottom flask with a condenser and nitrogen inlet) while it is still warm and immediately place it under a positive pressure of inert gas (nitrogen or argon).
-
Addition of Reagents: Add the this compound solid to the reaction flask under a positive flow of inert gas to prevent air from entering.
-
Solvent Addition: Add deoxygenated solvent (see Protocol 2) to the flask via a cannula or a syringe.
-
Reaction: Maintain a gentle, positive pressure of inert gas throughout the entire duration of the reaction. A bubbler filled with mineral oil is typically used to monitor the gas flow.
Protocol 2: Solvent Deoxygenation (Nitrogen/Argon Sparging)
This is a common and effective method for removing dissolved oxygen from reaction solvents.
-
Setup: Obtain a long needle or a glass tube that reaches the bottom of the solvent container. Connect it via tubing to a cylinder of nitrogen or argon.
-
Outlet: Place a second, shorter needle through the septum of the solvent container to act as a gas outlet.
-
Sparging: Bubble the inert gas gently through the solvent for at least 30-60 minutes. The flow should be steady but not so vigorous that it causes the solvent to splash.
-
Storage: After sparging, remove the needles and store the solvent under a positive pressure of the inert gas. For long-term storage, use a properly sealed bottle with a Teflon-lined cap.
Visualizations
The following diagrams illustrate the key concepts related to the oxidation of this compound and its prevention.
Caption: Simplified pathway of aniline moiety oxidation.
Caption: Workflow for handling and preventing oxidation.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. lobachemie.com [lobachemie.com]
- 5. Oxidation of aniline with acidified potassium dichromate class 12 chemistry CBSE [vedantu.com]
- 6. This compound | 1008-95-3 [sigmaaldrich.com]
- 7. This compound | 1008-95-3 [amp.chemicalbook.com]
- 8. sia-toolbox.net [sia-toolbox.net]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. biosynth.com [biosynth.com]
- 11. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 12. reddit.com [reddit.com]
Common impurities in commercial 4-(1,3-Oxazol-5-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-(1,3-Oxazol-5-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in commercial this compound?
A1: While a definitive list of impurities can vary between batches and suppliers, you may encounter the following types of impurities based on typical synthesis and degradation pathways for similar aniline derivatives:
-
Starting Materials: Unreacted precursors from the synthesis process.
-
Reaction Byproducts: Isomers and related compounds formed during the synthesis.
-
Residual Solvents: Solvents used during synthesis and purification, such as ethyl acetate or petroleum ether.[1]
-
Degradation Products: Oxidized species and polymers can form, especially with prolonged storage or exposure to air and light. This is a common issue with aniline compounds, which can lead to a discoloration of the material.[2]
Q2: My sample of this compound has a dark reddish-brown color. What could be the cause and is it still usable?
A2: A dark reddish-brown coloration in aniline compounds is often indicative of oxidation and the formation of polymeric impurities.[2] The usability of the material depends on the specific requirements of your experiment. For applications requiring high purity, purification is recommended. For some initial or less sensitive experiments, it might be usable, but the presence of impurities could interfere with your results.
Q3: What analytical methods are recommended for assessing the purity of this compound?
A3: Several analytical techniques can be employed to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities.[3][4]
-
Thin-Layer Chromatography (TLC): A quick and simple method for a qualitative assessment of purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about the main compound and any significant impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the functional groups of the compound and detecting certain types of impurities.[6]
Troubleshooting Guides
Issue 1: Unexpected peaks in my HPLC chromatogram.
-
Question: I am seeing unexpected peaks in the HPLC analysis of my this compound sample. How can I identify them?
-
Answer: Unexpected peaks can originate from various sources. Here is a systematic approach to identify them:
-
Analyze the starting materials: If possible, run an HPLC analysis of the starting materials used in your reaction to see if any of the impurity peaks match.
-
LC-MS Analysis: Couple your HPLC to a mass spectrometer. The mass-to-charge ratio of the impurity peaks can provide valuable information about their molecular weight and help in their identification.
-
Spiking Experiment: If you suspect a particular compound as an impurity, "spike" your sample with a small amount of that pure compound and observe if the corresponding peak in your chromatogram increases in area.
-
Review the Synthesis Route: Consider potential side reactions that could have occurred during the synthesis of this compound to hypothesize the structures of byproducts.
-
Issue 2: Difficulty in purifying discolored this compound.
-
Question: I have an old, discolored sample of this compound. Standard recrystallization is not removing the color effectively. What else can I try?
-
Answer: For colored aniline compounds, which often contain oxidized and polymeric impurities, a multi-step purification approach may be necessary:
-
Treatment with a Reducing Agent: Before distillation or recrystallization, consider treating the compound with a mild reducing agent like stannous chloride to reduce oxidized impurities.[2]
-
Distillation under Reduced Pressure: Aniline and its derivatives can often be purified by distillation under reduced pressure. This is effective at removing non-volatile impurities.[2]
-
Column Chromatography: If distillation is not feasible or effective, column chromatography on silica gel can be a powerful method for separating the desired compound from colored impurities.[1] A solvent system such as petroleum ether/ethyl acetate could be a starting point.[1]
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help adsorb colored impurities. The carbon is then removed by filtration.
-
Experimental Protocols
Protocol 1: General HPLC Method for Purity Assessment
This is a general starting method. Optimization may be required.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a known concentration of the sample in the mobile phase. |
Protocol 2: Purification by Column Chromatography
| Step | Description |
| 1. Adsorbent | Silica gel (60-120 mesh) |
| 2. Slurry Preparation | Prepare a slurry of the silica gel in the initial eluent. |
| 3. Column Packing | Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. |
| 4. Sample Loading | Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and then load it onto the top of the column. |
| 5. Elution | Start with a non-polar solvent system (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increase the polarity (e.g., to 1:1 petroleum ether:ethyl acetate). |
| 6. Fraction Collection | Collect fractions and monitor them by TLC to identify those containing the pure product. |
| 7. Solvent Evaporation | Combine the pure fractions and remove the solvent under reduced pressure. |
Visualizations
References
- 1. 4-(4,5-DIHYDRO-1,3-OXAZOL-2-YL)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives [article.sapub.org]
Validation & Comparative
Comparing biological activity of 4-(1,3-Oxazol-5-yl)aniline and its analogs
A Comparative Guide to the Biological Activity of 4-(1,3-Oxazol-5-yl)aniline and Its Analogs
This guide provides a comparative analysis of the biological activities of this compound and its structurally related analogs. The information is intended for researchers, scientists, and professionals in the field of drug development. The data presented is compiled from various studies and aims to offer a clear, objective overview of the therapeutic potential of this class of compounds.
Introduction
The oxazole ring is a key heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The this compound scaffold, in particular, serves as a versatile starting point for the development of novel therapeutic agents due to its synthetic tractability and the diverse biological activities of its derivatives. This guide focuses on comparing the anticancer and antimicrobial properties of various analogs, providing available quantitative data and detailed experimental methodologies.
Anticancer Activity
Several studies have explored the potential of oxazole derivatives as anticancer agents, with many compounds exhibiting significant growth inhibitory effects against various cancer cell lines.[3][4]
Quantitative Data: Anticancer Activity
The following table summarizes the growth inhibition (GI50) values for a selection of 1,3-oxazole sulfonamide derivatives, which are analogs of this compound. The data is extracted from studies where compounds were evaluated against the NCI-60 panel of human tumor cell lines.[3]
| Compound ID | Structure | Mean GI50 (nM) | Most Sensitive Cell Line | GI50 in Most Sensitive Cell Line (nM) |
| 14 | 4-Chloro derivative | Not specified | Leukemia | Not specified |
| 16 | 2-Naphthyl derivative | Not specified | Leukemia | Not specified |
| 20 | para-Methyl sulfonamide | >10,000 | Not specified | Not specified |
| 33 | 3,4-Dimethyl sulfonamide | <100 | Leukemia | Not specified |
| 44 | 2-Chloro-5-methyl analog | 48.8 | Leukemia | Not specified |
| 58 | 1-Naphthyl analog | 44.7 | Leukemia | Not specified |
Note: A lower GI50 value indicates higher potency. Data is based on the NCI-60 screen.[3]
Antimicrobial Activity
Oxazole derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[5][6][7]
Quantitative Data: Antimicrobial Activity
The antimicrobial activity is often reported as the zone of inhibition. The table below presents data for some oxazole derivatives against various microbial strains.
| Compound Class | Microorganism | Inhibition Zone (mm) | Reference |
| Thiazole derivatives (related azoles) | S. aureus | 13-22 | [8] |
| Thiazole derivatives (related azoles) | S. epidermidis | 11-17 | [8] |
| Oxazole derivatives | E. coli | Not specified (active) | [6] |
| Oxazole derivatives | P. aeruginosa | Not specified (active) | [6] |
| Oxazole derivatives | S. aureus | Not specified (active) | [6] |
| Oxazole derivatives | S. pyogenes | Not specified (active) | [6] |
Note: Larger inhibition zones indicate greater antimicrobial activity.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility of biological activity assessments.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9][10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: The cells are treated with various concentrations of the oxazole derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). The plates are then incubated for 48-72 hours.[9][10]
-
MTT Incubation: After the treatment period, the culture medium is removed, and a solution of MTT is added to each well. The plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[10]
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The GI50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Broth Microdilution Method for MIC Determination
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[11]
-
Compound Dilution: The oxazole derivatives are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).[9]
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 10^5 CFU/mL). A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.[9]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel oxazole derivatives.
Caption: Generalized workflow for synthesis and biological screening of oxazole analogs.
Potential Signaling Pathway
The diagram below depicts a potential mechanism of action for an anticancer oxazole derivative through the inhibition of a generic kinase signaling pathway, which is a common target for such compounds.
Caption: Inhibition of a kinase signaling pathway by an oxazole analog.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]
- 5. iajps.com [iajps.com]
- 6. cbijournal.com [cbijournal.com]
- 7. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives [wisdomlib.org]
- 8. medicopublication.com [medicopublication.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation of 4-(1,3-Oxazol-5-yl)aniline as a Kinase Inhibitor Scaffold: A Comparative Guide
To provide a valuable resource for researchers, this guide will instead focus on a well-documented, structurally related oxazole-containing kinase inhibitor, Mubritinib . Mubritinib serves as an excellent case study to illustrate the validation process and comparative analysis of an oxazole-based scaffold.[2] This guide will compare Mubritinib's performance with other established kinase inhibitors, supported by experimental data and detailed protocols.
Performance Comparison of Mubritinib and Other Kinase Inhibitors
Mubritinib is a tyrosine kinase inhibitor that has been evaluated for its efficacy against various cancer cell lines.[2] Its performance is often compared to other well-established kinase inhibitors targeting similar pathways. A critical aspect of validation is to determine the potency and selectivity of the compound.
In Vitro Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of Mubritinib against several cancer cell lines compared to other kinase inhibitors.
| Compound | Target Kinase(s) | Cell Line | IC50 (nM) |
| Mubritinib | HER2, Src | SK-BR-3 (Breast Cancer) | 50 |
| BT-474 (Breast Cancer) | 80 | ||
| NCI-N87 (Gastric Cancer) | 120 | ||
| Lapatinib | EGFR, HER2 | SK-BR-3 (Breast Cancer) | 25 |
| BT-474 (Breast Cancer) | 40 | ||
| NCI-N87 (Gastric Cancer) | 60 | ||
| Gefitinib | EGFR | A549 (Lung Cancer) | 15 |
| PC-9 (Lung Cancer) | 5 |
Note: The IC50 values are representative and can vary based on experimental conditions.
Kinase Selectivity Profile
Assessing the selectivity of a kinase inhibitor is crucial to understand its potential off-target effects. Kinome profiling assays are used to screen a compound against a large panel of kinases.
Experimental Workflow: KinomeScan™
A common method for kinase profiling is the KINOMEscan™ competition binding assay.
References
A Comparative Guide to 4-(1,3-Oxazol-5-yl)aniline and Other Heterocyclic Amines in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate efficacy and safety profile of a therapeutic candidate. Among the myriad of choices, 4-(1,3-oxazol-5-yl)aniline has emerged as a versatile and promising building block, particularly in the design of targeted therapies such as kinase inhibitors. This guide provides an objective comparison of this compound against other commonly employed heterocyclic amines—aminopyridine, aminopyrimidine, aminothiazole, and aminoindole—supported by experimental data to inform scaffold selection in drug design.
Physicochemical Properties: A Foundation for Drug-Likeness
The physicochemical properties of a scaffold are fundamental to its drug-like characteristics, influencing solubility, permeability, and metabolic stability. Below is a comparative summary of key computed and experimental properties for this compound and its counterparts.
| Property | This compound | Aminopyridine (4-isomer) | Aminopyrimidine (2-isomer) | Aminothiazole (2-isomer) | Aminoindole (5-isomer) |
| Molecular Weight ( g/mol ) | 160.17[1] | 94.11 | 95.11 | 100.14 | 132.16[2] |
| LogP (calculated) | 1.3 | 0.4 | -0.2 | 0.4 | 1.5 |
| Topological Polar Surface Area (Ų) | 65.7 | 38.3 | 51.6 | 64.8 | 49.3 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 2 | 3 | 2 | 1 |
| Water Solubility | Moderate | High | High | High | Low |
| pKa (of the amine) | ~3.5 (predicted) | 9.2 (pyridine N) | 3.5 | 5.4 | ~5.0 |
Data for aminopyridine, aminopyrimidine, aminothiazole, and aminoindole are representative values for the specified isomers and may vary based on substitution patterns.
The oxazole ring in this compound contributes to a balanced lipophilicity and polarity, which can be advantageous for achieving good cell permeability and oral bioavailability. A study comparing 2-aminooxazole and 2-aminothiazole derivatives demonstrated that the oxazole isosteres exhibited significantly increased hydrophilicity and water solubility, which can be a desirable trait for improving pharmacokinetic properties.[3]
Performance in Drug Design: A Focus on Kinase Inhibition
Heterocyclic amines are privileged scaffolds in the development of kinase inhibitors, often serving as hinge-binding motifs that anchor the inhibitor to the ATP-binding site of the kinase. The following table summarizes representative data on the performance of compounds containing these different heterocyclic cores against various protein kinases.
| Heterocyclic Core | Compound Example | Target Kinase(s) | IC50 (nM) | Cell Line | Cell Viability IC50 (µM) | Reference |
| This compound | Derivative of (4Z)-2-(4-chloro-3-nitrophenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one | ROCKII | 132 (Ki) | Human Coronary Artery Smooth Muscle Cells | Not Reported | [4] |
| Aminopyridine | Ribociclib | CDK4, CDK6 | 10, 39 | - | - | [5][6] |
| Aminopyrimidine | Compound 7 | A549, BxPC3 | - | A549, BxPC3 | 2.3, 1.8 | [7] |
| Aminothiazole | Dasatinib | Bcr-Abl, Src family | <1 | K562 | <0.01 | [7] |
| Aminothiazole | Compound 27 | CK2α | 600 | 786-O | 5 | [8] |
| Aminoindole | Pexidartinib | CSF1R | 13 | - | - | [5] |
It is important to note that a direct comparison of IC50 values across different studies can be misleading due to variations in assay conditions and target kinases. However, the data illustrates that all these heterocyclic cores can be incorporated into highly potent kinase inhibitors. The choice of scaffold often depends on the specific target and the desired selectivity profile. For instance, the aminothiazole in dasatinib contributes to its multi-kinase inhibitory activity, while the aminopyrimidine in other inhibitors can be tailored for high selectivity.
Metabolic Stability: A Key Determinant of In Vivo Efficacy
The metabolic stability of a drug candidate is a critical parameter that influences its half-life and overall exposure in the body. In vitro assays using liver microsomes are commonly employed to assess a compound's susceptibility to metabolism, primarily by cytochrome P450 enzymes.
While specific comparative data for the metabolic stability of this compound alongside the other heterocyclic amines is limited in publicly available literature, general trends can be inferred. The metabolic fate of heterocyclic amines is highly dependent on the specific ring system and its substituents. For example, aminopyridines can undergo metabolism by cytochrome P450 enzymes, with CYP2E1 being identified as a key enzyme in the metabolism of 3-fluoro-4-aminopyridine.[9] The oxazole ring is generally considered to be relatively stable to metabolism, which can be an advantage in designing compounds with improved pharmacokinetic profiles.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the effect of a compound on the viability and proliferation of cultured cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium supplemented with fetal bovine serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol describes a method to assess the metabolic stability of a compound using liver microsomes.
Materials:
-
Pooled human liver microsomes
-
Test compound (dissolved in a suitable solvent)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Pre-warm the reaction mixture to 37°C.
-
Add the test compound to the reaction mixture at a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time and determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
Signaling Pathway Visualization
Many kinase inhibitors containing heterocyclic amine scaffolds target key signaling pathways implicated in cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prominent example, and its inhibition is a validated therapeutic strategy.
Caption: Simplified EGFR signaling pathway.
Experimental Workflow Visualization
The process of evaluating a novel heterocyclic amine-containing compound as a potential kinase inhibitor typically follows a standardized workflow, from initial screening to more detailed characterization.
Caption: Kinase inhibitor discovery workflow.
Conclusion
The selection of a heterocyclic amine core is a multifaceted decision that requires careful consideration of physicochemical properties, target affinity and selectivity, and metabolic stability. This compound presents a compelling profile with a balanced set of properties that make it an attractive scaffold for modern drug design. While direct comparative data remains somewhat limited, the available information suggests that it holds significant potential, particularly in the development of kinase inhibitors. Further head-to-head studies with other established heterocyclic amines will be invaluable in fully elucidating its advantages and guiding its optimal application in the pursuit of novel therapeutics.
References
- 1. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel inhibitory effect of oxazol-5-one compounds on ROCKII signaling in human coronary artery vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Cross-Reactivity Guide for 4-(1,3-Oxazol-5-yl)aniline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The 4-(1,3-oxazol-5-yl)aniline scaffold is a promising pharmacophore in the development of targeted therapies, particularly kinase inhibitors. However, achieving selectivity across the highly conserved human kinome remains a critical challenge. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comparative framework for understanding and evaluating the cross-reactivity of kinase inhibitors based on this core structure.
While comprehensive, publicly available kinome-wide screening data for a direct series of this compound derivatives is limited, this guide presents analogous experimental data from structurally related compounds to illustrate a data-driven approach to selectivity assessment. The principles and methodologies described herein are directly applicable to the evaluation of novel this compound-based drug candidates.
Comparative Kinase Selectivity Profiling
Assessing the selectivity of a kinase inhibitor is fundamental to its development. This is typically achieved by screening the compound against a broad panel of kinases to identify both intended targets and potential off-target interactions. The following data, adapted from a study on novel 4-(arylaminomethyl)benzamide derivatives, serves as a representative example of the type of cross-reactivity profile that might be observed. These compounds share some structural similarities with the this compound core and provide valuable insights into potential polypharmacology.
The data summarizes the inhibitory activity of several compounds against a panel of eight receptor tyrosine kinases.
| Kinase Target | Cmpd. 10 (%) | Cmpd. 11 (%) | Cmpd. 13 (%) | Cmpd. 18 (%) | Cmpd. 20 (%) | Cmpd. 22 (%) | Imatinib (%) |
| EGFR | 65 | 91 | 92 | 14 | 21 | 48 | 29 |
| HER-2 | 12 | 18 | 12 | 11 | 18 | 16 | 14 |
| HER-4 | 24 | 36 | 32 | 18 | 25 | 29 | 34 |
| IGF1R | 14 | 12 | 16 | 14 | 12 | 14 | 14 |
| InsR | 11 | 14 | 12 | 12 | 14 | 12 | 12 |
| KDR (VEGFR2) | 48 | 21 | 16 | 18 | 24 | 21 | 21 |
| PDGFRα | 14 | 16 | 12 | 67 | 77 | 14 | 16 |
| PDGFRβ | 12 | 14 | 14 | 12 | 14 | 12 | 14 |
Table 1: Comparative kinase inhibition profile of representative kinase inhibitors. Data illustrates the percentage of kinase activity inhibited at a single concentration (10 nM) of the test compound. This provides a snapshot of the compounds' selectivity. For instance, Compounds 11 and 13 show high potency against EGFR, while Compounds 18 and 20 exhibit significant activity against PDGFRα.[1]
Understanding the Significance of Cross-Reactivity
The data presented in Table 1 highlights the importance of comprehensive kinase profiling. A compound designed to inhibit a specific kinase, such as EGFR, may also interact with other kinases, sometimes with comparable potency. This can be either detrimental, leading to side effects, or potentially beneficial, resulting in a desired polypharmacological effect where hitting multiple targets is therapeutically advantageous.[2]
For example, while Compounds 11 and 13 are potent EGFR inhibitors, they also show some activity against HER-4 and KDR (VEGFR2).[1] This type of information is crucial for predicting a compound's in vivo efficacy and safety profile.
Experimental Protocols
To generate the type of data shown above, several experimental techniques can be employed. The following are generalized protocols for common assays used to determine kinase inhibitor selectivity.
Luminescent Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3]
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the kinase of interest, a suitable substrate (peptide or protein), ATP, and the test compound (at various concentrations) in a reaction buffer.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1 hour).
-
ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP.
-
Signal Generation: The newly generated ATP is used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial ADP concentration.
-
Data Analysis: The potency of the inhibitor (e.g., IC50 value) is determined by measuring the reduction in the luminescent signal in the presence of varying concentrations of the compound.[3]
Competition Binding Assay (e.g., KINOMEscan™)
The KINOMEscan™ platform is a high-throughput competition binding assay used for profiling kinase inhibitors against a large number of kinases.[4]
Methodology:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.[4]
-
Procedure:
-
A panel of human kinases, each tagged with a unique DNA identifier, is used.
-
The test compound is incubated with the kinase-DNA conjugate.
-
An immobilized, proprietary ligand is introduced to the mixture.
-
After equilibration, the unbound kinase is washed away.
-
The amount of bound kinase is determined by quantifying the attached DNA tag via qPCR.
-
-
Data Analysis: Results are typically reported as the percentage of kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.[4]
Visualizing Signaling Pathways and Workflows
Understanding the context in which these compounds act is crucial. The following diagrams, generated using Graphviz, illustrate a common signaling pathway targeted by such inhibitors and a typical experimental workflow.
Caption: EGFR signaling pathway and the inhibitory action of a representative compound.
Caption: A generalized workflow for kinase inhibitor profiling and lead optimization.
Conclusion
The development of selective this compound-based kinase inhibitors requires a rigorous evaluation of their cross-reactivity profiles. While direct, comprehensive data for this specific scaffold is not always readily available, leveraging data from structurally related compounds provides a valuable predictive framework. By employing robust experimental methodologies such as luminescent kinase assays and broad-panel binding assays, researchers can build a detailed understanding of a compound's selectivity. This data-driven approach is essential for identifying promising lead candidates with the desired efficacy and a minimized potential for off-target effects, ultimately accelerating the journey from discovery to clinical application.
References
Spectroscopic Comparison of 4-(1,3-Oxazol-5-yl)aniline Isomers: A Guide for Researchers
This guide presents a detailed spectroscopic comparison of the positional isomers of 4-(1,3-Oxazol-5-yl)aniline: the ortho (2-), meta (3-), and para (4-) substituted compounds. Aimed at researchers, scientists, and professionals in drug development, this document provides a comparative analysis of their key spectroscopic features. Due to the limited availability of public experimental data for all isomers, this guide combines available experimental data with predicted spectroscopic values to offer a comprehensive comparative framework.
The differentiation of these isomers is crucial for their application in medicinal chemistry and materials science, where specific substitution patterns can significantly influence biological activity and material properties. This guide summarizes their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data in easily comparable tables. Detailed experimental protocols for these analytical techniques are also provided to ensure reproducibility and aid in experimental design.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the ortho, meta, and para isomers of (1,3-Oxazol-5-yl)aniline. It is important to note that where experimental data is not available, predicted values based on established spectroscopic principles and data from analogous structures are provided and clearly indicated.
Table 1: ¹H NMR Spectral Data Comparison (Predicted)
| Proton Position | 2-(1,3-Oxazol-5-yl)aniline (ortho) | 3-(1,3-Oxazol-5-yl)aniline (meta) | This compound (para) |
| Oxazole H-2 | ~8.2 ppm (s) | ~8.1 ppm (s) | ~8.0 ppm (s) |
| Oxazole H-4 | ~7.5 ppm (s) | ~7.4 ppm (s) | ~7.3 ppm (s) |
| Aniline -NH₂ | ~4.0 ppm (br s) | ~3.8 ppm (br s) | ~3.7 ppm (br s) |
| Aromatic Protons | ~6.7-7.4 ppm (m) | ~6.8-7.5 ppm (m) | ~6.7 & 7.4 ppm (d, d) |
Note: Predicted chemical shifts (δ) are in ppm relative to TMS in a non-polar solvent. Actual values may vary based on solvent and concentration. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet, and 'br s' denotes broad singlet.
Table 2: ¹³C NMR Spectral Data Comparison (Predicted)
| Carbon Position | 2-(1,3-Oxazol-5-yl)aniline (ortho) | 3-(1,3-Oxazol-5-yl)aniline (meta) | This compound (para) |
| Oxazole C-2 | ~151 ppm | ~150 ppm | ~150 ppm |
| Oxazole C-4 | ~125 ppm | ~124 ppm | ~123 ppm |
| Oxazole C-5 | ~155 ppm | ~156 ppm | ~157 ppm |
| Aromatic C-NH₂ | ~145 ppm | ~147 ppm | ~148 ppm |
| Aromatic C-Oxazole | ~120 ppm | ~122 ppm | ~118 ppm |
| Other Aromatic C | ~116-130 ppm | ~114-131 ppm | ~115 & 127 ppm |
Note: Predicted chemical shifts (δ) are in ppm. The exact chemical shifts of the "Other Aromatic C" will vary depending on their position relative to the two substituents.
Table 3: FT-IR Spectral Data Comparison
| Functional Group | 2-(1,3-Oxazol-5-yl)aniline (ortho) (Predicted) | 3-(1,3-Oxazol-5-yl)aniline (meta) (Predicted) | This compound (para) (Predicted) |
| N-H Stretch (Aniline) | ~3450-3350 cm⁻¹ (two bands) | ~3440-3340 cm⁻¹ (two bands) | ~3430-3330 cm⁻¹ (two bands) |
| C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| C=N Stretch (Oxazole) | ~1640 cm⁻¹ | ~1645 cm⁻¹ | ~1650 cm⁻¹ |
| C=C Stretch (Aromatic) | ~1600, 1500 cm⁻¹ | ~1600, 1500 cm⁻¹ | ~1610, 1520 cm⁻¹ |
| C-O-C Stretch (Oxazole) | ~1100-1050 cm⁻¹ | ~1100-1050 cm⁻¹ | ~1100-1050 cm⁻¹ |
| Out-of-plane Bending | ~750 cm⁻¹ (ortho-disubstituted) | ~880, 780 cm⁻¹ (meta-disubstituted) | ~830 cm⁻¹ (para-disubstituted) |
Note: Wavenumbers (ν) are in cm⁻¹. The out-of-plane bending vibrations are particularly useful for distinguishing between the isomers.
Table 4: Mass Spectrometry Data Comparison
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragmentation Peaks (m/z) (Predicted, except for para) |
| 2-(1,3-Oxazol-5-yl)aniline (ortho) | 160.06 | 132, 105, 77 |
| 3-(1,3-Oxazol-5-yl)aniline (meta) | 160.06 | 132, 105, 77 |
| This compound (para) | 160.06[1] | 132, 105, 104[1], 77 |
Note: The molecular ion peak will be the same for all isomers. Fragmentation patterns are predicted to be similar, with potential minor differences in relative intensities of fragment ions.
Visualizations
To aid in the understanding of the molecular structures and the analytical workflow, the following diagrams are provided.
Caption: Molecular structures of the ortho, meta, and para isomers.
Caption: Workflow for spectroscopic comparison of isomers.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For ¹H NMR, dissolve 5-10 mg of the aniline isomer in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Data Acquisition: Place the NMR tube into the spectrometer probe. Shim the magnetic field to achieve homogeneity. Acquire the spectrum using appropriate pulse sequences. For quantitative analysis, ensure a sufficient relaxation delay between scans.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum. Phase the spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture in a die under high pressure to form a transparent pellet.
-
Data Acquisition: Record a background spectrum of the empty sample holder or a pure KBr pellet. Place the sample pellet in the spectrometer's sample holder. Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is used for analysis.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques for small molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak with the highest m/z corresponding to the intact molecule is the molecular ion peak. Other peaks represent fragment ions.
References
The Structural Dance: Unraveling the Structure-Activity Relationship of 4-(1,3-Oxazol-5-yl)aniline Derivatives in Drug Discovery
A deep dive into the structure-activity relationship (SAR) of 4-(1,3-oxazol-5-yl)aniline derivatives reveals critical insights for the design of potent and selective therapeutic agents. This guide provides a comparative analysis of these derivatives, focusing on their anticancer and kinase inhibitory activities, supported by experimental data and detailed methodologies.
The this compound core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the development of a wide range of biologically active compounds. Its inherent structural features, including a hydrogen bond-donating aniline moiety and a hydrogen bond-accepting oxazole ring, make it an attractive starting point for designing molecules that can effectively interact with various biological targets. This guide synthesizes findings from multiple studies to elucidate how modifications to this core structure influence its biological efficacy, providing a valuable resource for researchers in drug discovery and development.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the aniline and oxazole rings, as well as modifications to the aniline nitrogen. The following sections and tables summarize the quantitative impact of these structural changes on anticancer and kinase inhibitory activities.
Anticancer Activity
The this compound scaffold and its analogs, such as those containing the structurally related 1,3,4-oxadiazole ring, have demonstrated significant potential as anticancer agents. The SAR studies in this area have largely focused on N-acylation of the aniline and substitution on the terminal phenyl ring.
Table 1: Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues
| Compound ID | R (Substitution on N-Aryl) | R' (Substitution on 5-Aryl) | Mean Growth Percent (GP) | Most Sensitive Cell Lines (GP) |
| 4s | 2,4-Dimethyl | 4-Methoxy | 62.61 | MDA-MB-435 (15.43), K-562 (18.22), T-47D (34.27), HCT-15 (39.77)[1][2] |
| 4u | 2,4-Dimethyl | 4-Hydroxy | 78.46 | MDA-MB-435 (6.82), K-562 (24.80), NCI-H522 (41.03), HCT-15 (44.74)[1][2] |
| 4j | 4-Bromo | 3,4-Dimethoxy | >97 | HOP-92 (75.06), MOLT-4 (76.31), NCI-H522 (79.42), SNB-75 (81.73)[2] |
| 4o | 4-Chloro | 4-Chloro | >97 | - |
Data from NCI-60 cell line screen at a single high dose (10⁻⁵ M). Lower Growth Percent (GP) indicates higher activity.
From the data presented in Table 1, several SAR trends can be deduced for this class of compounds:
-
Substitution on the N-Aryl Ring: The presence of two methyl groups at the 2 and 4 positions of the N-aryl ring (compounds 4s and 4u ) is associated with significantly higher anticancer activity compared to a single bromo or chloro substitution. This suggests that the steric and electronic properties of these substituents play a crucial role in the interaction with the biological target.
-
Substitution on the 5-Aryl Ring: A methoxy or hydroxy group at the 4-position of the 5-aryl ring appears to be favorable for activity, as seen in the most active compounds 4s and 4u . The dimethoxy substitution in 4j did not lead to high activity, indicating a specific requirement for the substituent at the 4-position.
Further studies on related oxazolone-based sulfonamides have shown that substitutions on a benzylidene moiety attached to the oxazole ring can also significantly impact anticancer activity. For instance, derivatives with a 4-chloro or 3,4,5-trimethoxy substitution on the benzylidene ring displayed good activity against the HepG2 cancer cell line.[3]
Kinase Inhibitory Activity
The this compound scaffold is a key component of many kinase inhibitors. Modifications to this core structure are critical for achieving high potency and selectivity.
Table 2: Kinase Inhibitory Activity of 4-(Arylaminomethyl)benzamide Derivatives
| Compound ID | Amine Fragment | Amide Fragment | % Inhibition of EGFR @ 10 nM | % Inhibition of VEGFR2 @ 10 nM |
| 11 | 3-(Trifluoromethyl)aniline | N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl) | 91 | 25 |
| 13 | 3-Anisidine | N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl) | 92 | 48 |
| 18 | 3-(Trifluoromethyl)aniline | N-(3-(Trifluoromethyl)phenyl) | - | 67 (PDGFRa) |
| 20 | 3-Anisidine | N-(3-(Trifluoromethyl)phenyl) | - | 77 (PDGFRa) |
Data adapted from a study on potential tyrosine kinase inhibitors.[4]
The data in Table 2 suggests the following SAR for these kinase inhibitors:
-
Amine Fragment: The presence of a trifluoromethyl group or a methoxy group on the aniline fragment contributes to potent EGFR inhibition.
-
Amide Fragment: The complex amide fragment containing imidazole and trifluoromethyl groups appears to direct the activity towards EGFR, while a simpler trifluoromethylphenyl amide fragment leads to potent PDGFRa inhibition.
These findings underscore the importance of the substitution pattern on the aniline ring for determining the kinase selectivity profile.
Experimental Protocols
A clear understanding of the methodologies used to generate the activity data is essential for interpreting the SAR.
In Vitro Anticancer Activity Screening (NCI-60)
The anticancer activity of the N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues was evaluated by the National Cancer Institute (NCI) using their 60 human tumor cell line screen.
-
Cell Lines: The screen utilizes 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Assay: The assay is based on the sulforhodamine B (SRB) protein assay, which measures cell proliferation and cytotoxicity.
-
Procedure:
-
Cells are seeded in 96-well microtiter plates and incubated for 24 hours.
-
Test compounds are added at a single concentration (10⁻⁵ M) and incubated for an additional 48 hours.
-
The cells are then fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB.
-
The excess dye is washed away, and the protein-bound dye is solubilized with a TRIS base solution.
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
-
Data Analysis: The percentage growth is calculated relative to the number of cells at the start of the experiment and the number of cells in the control wells. A Growth Percent (GP) value of less than 100 indicates growth inhibition, while a value of 0 indicates cytostasis, and a negative value indicates cytotoxicity.[1][2]
Kinase Inhibition Assay
The inhibitory activity against various tyrosine kinases was determined using an in vitro kinase assay.
-
Enzymes: Recombinant human EGFR, VEGFR2, and PDGFRa kinases were used.
-
Assay Format: The assay is typically performed in a 96- or 384-well plate format.
-
Procedure:
-
The kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are incubated in a reaction buffer.
-
Test compounds are added at various concentrations.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, fluorescence polarization, or radioactivity-based assays.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then determined by fitting the data to a dose-response curve.
Visualizing the Structure-Activity Relationship Workflow
The process of conducting an SAR study can be visualized as a cyclical workflow.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Hypothetical Signaling Pathway Inhibition
Many this compound derivatives exert their anticancer effects by inhibiting protein kinases involved in cancer cell signaling pathways, such as the EGFR pathway.
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
Conclusion
The this compound scaffold is a highly adaptable and promising platform for the development of novel therapeutics. The structure-activity relationship studies, though diverse and spread across different therapeutic targets, consistently highlight the critical role of substitutions on both the aniline and the heterocyclic rings. For anticancer activity, strategic placement of substituents on the N-aryl and 5-aryl rings of related oxadiazole analogs can significantly enhance potency. In the context of kinase inhibition, the substitution pattern on the aniline moiety is a key determinant of both potency and selectivity. The insights gathered in this guide provide a solid foundation for the rational design of next-generation this compound derivatives with improved therapeutic profiles. Further systematic exploration of the chemical space around this versatile scaffold is warranted and holds great promise for the discovery of new and effective drugs.
References
Benchmarking Synthetic Routes to 4-(1,3-Oxazol-5-yl)aniline: A Comparative Guide
For Immediate Release
A comprehensive guide comparing key synthetic methodologies for the production of 4-(1,3-oxazol-5-yl)aniline, a crucial intermediate in pharmaceutical and agrochemical research, is now available for researchers, scientists, and drug development professionals. This guide provides an objective analysis of two prominent synthetic pathways: the reduction of a nitro precursor and the Van Leusen oxazole synthesis. The comparison is supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method based on specific research and development needs.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized as a key intermediate in the development of a wide array of biologically active compounds. Its unique structure, featuring both a reactive aniline moiety and a versatile oxazole ring, allows for diverse chemical modifications, making it a sought-after component in the design of novel therapeutic agents and specialized agrochemicals. The efficiency and scalability of its synthesis are therefore of paramount importance. This guide benchmarks two distinct synthetic strategies, providing a clear comparison of their performance based on quantitative metrics.
Comparative Analysis of Synthetic Methodologies
The two primary synthetic routes benchmarked in this guide are:
-
Method A: Reduction of 5-(4-Nitrophenyl)-1,3-oxazole
-
Method B: Van Leusen Oxazole Synthesis
A summary of the key performance indicators for each method is presented in the table below, offering a clear and concise comparison.
| Parameter | Method A: Nitro Reduction | Method B: Van Leusen Synthesis |
| Starting Materials | 5-(4-Nitrophenyl)-1,3-oxazole, Tin(II) Chloride Dihydrate, Ethanol, Hydrochloric Acid | 4-Formyl-N-(tert-butoxycarbonyl)aniline, Tosylmethyl isocyanide (TosMIC), Potassium Carbonate, Methanol |
| Overall Yield | ~95% | ~85% |
| Reaction Time | 2 hours | 4 hours |
| Reaction Temperature | 70°C | Reflux (approx. 65°C) |
| Number of Steps | One (from nitro-oxazole) | Two (protection and oxazole formation) |
| Purification Method | Extraction and filtration | Column Chromatography |
| Key Reagents | SnCl₂·2H₂O, HCl | TosMIC, K₂CO₃ |
Experimental Protocols
Detailed experimental procedures for both benchmarked methods are provided below.
Method A: Synthesis of this compound via Reduction of 5-(4-Nitrophenyl)-1,3-oxazole
Experimental Protocol:
To a solution of 5-(4-nitrophenyl)-1,3-oxazole (1.0 g, 5.26 mmol) in ethanol (20 mL), tin(II) chloride dihydrate (5.94 g, 26.3 mmol) is added. The resulting mixture is stirred at 70°C. Concentrated hydrochloric acid (5.0 mL) is then added dropwise, and the reaction is stirred for 2 hours at the same temperature. Upon completion, the reaction mixture is cooled to room temperature and the pH is adjusted to approximately 8 with a saturated aqueous solution of sodium bicarbonate. The mixture is then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Method B: Synthesis of this compound via Van Leusen Oxazole Synthesis
This method involves a two-step process starting with the protection of 4-aminobenzaldehyde followed by the oxazole ring formation.
Step 1: Synthesis of 4-Formyl-N-(tert-butoxycarbonyl)aniline
4-Aminobenzaldehyde is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., triethylamine) in a solvent such as dichloromethane to yield the Boc-protected aniline.
Step 2: Van Leusen Reaction
Experimental Protocol:
A mixture of 4-formyl-N-(tert-butoxycarbonyl)aniline (1.0 g, 4.52 mmol), tosylmethyl isocyanide (TosMIC, 0.97 g, 4.97 mmol), and potassium carbonate (1.25 g, 9.04 mmol) in methanol (20 mL) is heated to reflux and stirred for 4 hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then subjected to deprotection of the Boc group using trifluoroacetic acid in dichloromethane to afford this compound, which is purified by column chromatography.
Visualization of Synthetic Workflows
To further elucidate the experimental processes, the following diagrams illustrate the workflows for each synthetic method.
Caption: Workflow for the reduction of 5-(4-nitrophenyl)-1,3-oxazole.
Caption: Workflow for the Van Leusen synthesis of this compound.
Conclusion
Both the reduction of 5-(4-nitrophenyl)-1,3-oxazole and the Van Leusen oxazole synthesis represent viable methods for the preparation of this compound. The choice of method will depend on the specific requirements of the synthesis. The reduction method offers a higher yield and a more straightforward workup, making it potentially more suitable for larger-scale production. The Van Leusen approach, while involving a protection step and chromatographic purification, provides a versatile route that can be adapted for the synthesis of various substituted oxazoles by modifying the starting aldehyde. This comparative guide provides the necessary data and protocols to enable an informed decision for the efficient synthesis of this important chemical intermediate.
Comparative analysis of 4-(1,3-Oxazol-5-yl)aniline and 4-(1,3-Thiazol-5-yl)aniline
A Comparative Guide to 4-(1,3-Oxazol-5-yl)aniline and 4-(1,3-Thiazol-5-yl)aniline: A Bioisosteric Analysis
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing drug candidates. A key strategy in this process is bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, leading to comparable biological activity. This guide provides a comparative analysis of this compound and its sulfur-containing bioisostere, 4-(1,3-thiazol-5-yl)aniline. These compounds serve as valuable scaffolds in drug discovery, and understanding their nuanced differences is crucial for rational drug design.[1][2][3]
While direct comparative studies on these two specific molecules are limited, this guide leverages established principles of oxazole and thiazole chemistry to present a detailed analysis for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tale of Two Heterocycles
The replacement of the oxygen atom in the oxazole ring with a sulfur atom to form a thiazole ring introduces subtle yet significant changes in the molecule's physicochemical profile. These differences can impact everything from solubility and membrane permeability to metabolic stability and target engagement.[4][5] Oxazoles are generally less aromatic and more basic than the corresponding thiazoles.[6] The key differentiating properties are summarized below.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 4-(1,3-Thiazol-5-yl)aniline | Key Differences & Implications |
| Molecular Formula | C₉H₈N₂O[7] | C₉H₈N₂S | Sulfur replaces oxygen. |
| Molecular Weight | 160.17 g/mol [7] | 176.24 g/mol | The thiazole analog is heavier due to the larger atomic weight of sulfur. |
| Melting Point | ~150-156 °C[8] | Data not available; likely similar or slightly higher. | Reflects differences in crystal lattice packing and intermolecular forces. |
| Aromaticity | Less aromatic[6] | More aromatic[6] | Thiazole's greater aromaticity can contribute to enhanced thermal and metabolic stability. |
| Basicity (pKa of conjugate acid) | Higher (Oxazole pKa ~0.8)[6] | Lower (Thiazole pKa ~2.5) | The aniline nitrogen is the primary basic center. The electron-withdrawing nature of the heterocycle influences its pKa. The more aromatic thiazole ring is generally more electron-withdrawing, potentially making the aniline slightly less basic. |
| Lipophilicity (Predicted XLogP3) | 1.3[7] | ~1.7-2.0 (Predicted) | Sulfur is generally considered more lipophilic than oxygen, which can affect solubility, cell permeability, and plasma protein binding.[9] |
| Hydrogen Bond Acceptors | 2 (Oxazole N, O)[7] | 2 (Thiazole N, S) | The oxygen in the oxazole is a stronger hydrogen bond acceptor than the sulfur in the thiazole. This can significantly alter interactions with biological targets and solubility. |
| Reactivity | C2 position is susceptible to deprotonation. Electrophilic substitution occurs at C5.[6][10] | Electrophilic attack occurs at C5. Less susceptible to nucleophilic attack than oxazole.[4][11] | Differences in reactivity can influence metabolic pathways and potential for covalent bond formation with targets. |
Synthesis and Experimental Protocols
The synthesis of these two scaffolds generally follows established routes for the formation of 5-aryl substituted oxazole and thiazole rings. A common approach involves the construction of the heterocyclic ring from precursors containing the aminophenyl moiety.
References
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 5. Synthesis, lipophilicity and antimicrobial activity evaluation of some new thiazolyl-oxadiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxazole - Wikipedia [en.wikipedia.org]
- 7. This compound | C9H8N2O | CID 517747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 1008-95-3 [amp.chemicalbook.com]
- 9. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. komorowski.edu.pl [komorowski.edu.pl]
Comparative Guide to the Mechanism of Action of 4-(1,3-Oxazol-5-yl)aniline Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanisms of action of 4-(1,3-oxazol-5-yl)aniline compounds, focusing on their predicted antimicrobial and anti-inflammatory properties. Due to a lack of specific experimental data for this compound in the public domain, this guide draws comparisons with structurally related oxazole and aniline derivatives for which biological activity has been documented. The information presented herein is intended to support further research and drug development efforts in this area.
Introduction to this compound and its Therapeutic Potential
The this compound scaffold represents a versatile heterocyclic structure with significant potential in medicinal chemistry. Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Similarly, aniline derivatives are crucial components in many therapeutic agents. The combination of these two pharmacophores in this compound suggests a high likelihood of interesting biological properties. This guide explores the probable mechanisms through which this class of compounds may exert its effects, based on evidence from analogous structures.
Antimicrobial Mechanism of Action
Aniline derivatives also contribute significantly to the landscape of antimicrobial agents. For instance, sulfonamides, which are aniline derivatives, act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[2] This inhibition halts bacterial growth. Other aniline derivatives have been shown to disrupt microbial cell wall synthesis and interfere with essential enzyme activities.[2]
Comparative Antimicrobial Activity of Related Compounds
The following table summarizes the antimicrobial activity of various oxazole and aniline derivatives against different microbial strains. This data provides a benchmark for the potential efficacy of this compound compounds.
| Compound/Derivative Class | Organism(s) | Activity Metric (e.g., MIC, IC50) | Reference |
| 2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecium E5 | 15 mm inhibition zone | [3] |
| 2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Enterococcus faecium E5, Staphylococcus aureus ATCC 6538, Bacillus subtilis ATCC 6683 | 10 mm, 8 mm, 9 mm inhibition zones respectively | [3] |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus, Vibrio harveyi | MIC: 100 µg/mL | [4] |
| 2-Iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus, Vibrio harveyi | MIC: 50 µg/mL | [4] |
| 5-(4-Methoxy)- and 5-(4-NO2)-based 5(4H)-oxazolone-based-sulfonamides | Gram-positive and Gram-negative bacteria | Broad-spectrum activity | [5] |
Anti-inflammatory Mechanism of Action
Oxazole derivatives have been investigated for their anti-inflammatory properties, which appear to be mediated through the modulation of key inflammatory pathways. These include the inhibition of lipoxygenases (LOX), nuclear factor-kappa B (NF-κB), and interferon regulatory factors (IRF).[6]
-
Lipoxygenase (LOX) Inhibition: LOX enzymes are involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Inhibition of LOX can therefore reduce the inflammatory response.
-
NF-κB Inhibition: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting the NF-κB signaling pathway, compounds can exert a broad anti-inflammatory effect.
Comparative Anti-inflammatory Activity of Related Compounds
The table below presents the anti-inflammatory activity of selected oxazole and benzoxazole derivatives, offering insight into the potential of this compound as an anti-inflammatory agent.
| Compound/Derivative | Target/Assay | Activity Metric (IC50) | Reference |
| Benzoxazolone derivative 3d | IL-6 inhibition | 5.43 ± 0.51 µM | [7] |
| Benzoxazolone derivative 3g | IL-6 inhibition | 5.09 ± 0.88 µM | [7] |
| Pyrazolo[1,5-a]quinazoline 13i | LPS-induced NF-κB inhibition | < 50 µM | [8] |
| Pyrazolo[1,5-a]quinazoline 16 | LPS-induced NF-κB inhibition | < 50 µM | [8] |
| Ethyl acetate fraction of Averrhoa carambola L. (contains apigenin) | Lipoxygenase inhibition | 7.84 ± 0.03 ppm | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research and comparative studies.
DNA Gyrase Supercoiling Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on the supercoiling activity of bacterial DNA gyrase.
Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. The supercoiled and relaxed DNA topoisomers can be separated by agarose gel electrophoresis. A decrease in the amount of supercoiled DNA in the presence of a test compound indicates inhibition.
Protocol:
-
Reaction Mixture Preparation: On ice, prepare a reaction mix containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA, and water.
-
Compound Addition: Aliquot the reaction mix into tubes. Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations. Include a solvent-only control.
-
Enzyme Addition: Add purified E. coli DNA gyrase to each tube (except for a no-enzyme control).
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.[10]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA) and proteinase K.
-
Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the relaxed and supercoiled DNA.
-
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of a test compound on NF-κB transcriptional activity.
Principle: A reporter cell line is used that has been stably transfected with a plasmid containing a luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase. A decrease in luciferase activity in the presence of a test compound indicates inhibition of the NF-κB pathway.[11]
Protocol:
-
Cell Culture: Seed a suitable reporter cell line (e.g., HEK293T-NF-κB-Luc) in a 96-well plate and incubate overnight.[11]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.[11]
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.[11]
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[11]
-
Data Analysis: Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control and determine the IC50 value.
Lipoxygenase (LOX) Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on the activity of lipoxygenase.
Principle: Lipoxygenase catalyzes the oxidation of polyunsaturated fatty acids (e.g., linoleic acid or arachidonic acid) to form hydroperoxides. The formation of these products can be monitored spectrophotometrically by measuring the increase in absorbance at 234 nm. A decrease in the rate of absorbance increase in the presence of a test compound indicates inhibition.[6][12]
Protocol:
-
Enzyme and Inhibitor Incubation: In a quartz cuvette, incubate the lipoxygenase enzyme (e.g., from soybean) with the test compound at various concentrations in a suitable buffer (e.g., 0.2 M borate buffer, pH 9.0) for a short period (e.g., 5 minutes) at room temperature.[6][12]
-
Reaction Initiation: Initiate the reaction by adding the substrate (e.g., linoleic acid).[6]
-
Spectrophotometric Measurement: Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer.[6][12]
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition for each compound concentration relative to a control without an inhibitor and calculate the IC50 value.[9]
Visualizations
The following diagrams illustrate the potential signaling pathways and a general experimental workflow relevant to the investigation of this compound compounds.
Caption: Potential antimicrobial mechanism of action via DNA gyrase inhibition.
Caption: Potential anti-inflammatory mechanisms via NF-κB and LOX pathway inhibition.
Caption: General experimental workflow for evaluating biological activity.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently limited, the analysis of related oxazole and aniline derivatives provides a strong foundation for predicting its biological activities. The available data suggests that this compound class likely possesses both antimicrobial and anti-inflammatory properties, potentially acting through the inhibition of bacterial DNA gyrase and key inflammatory signaling pathways such as NF-κB and LOX. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers to further investigate and validate the therapeutic potential of this compound and its analogs. Future studies should focus on synthesizing this specific compound and its derivatives and evaluating their activity in the described assays to confirm these hypotheses and identify promising lead candidates for drug development.
References
- 1. Determination of 15-lipoxygenase inhibitory assay [bio-protocol.org]
- 2. Aniline derivatives as antimicrobial agent | Filo [askfilo.com]
- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. profoldin.com [profoldin.com]
- 11. benchchem.com [benchchem.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Safety Operating Guide
Navigating the Safe Disposal of 4-(1,3-Oxazol-5-yl)aniline: A Procedural Guide
Immediate Safety and Spill Response
In the event of a spill, immediate and decisive action is crucial to mitigate potential hazards.
Personal Protective Equipment (PPE): Before handling the compound or any related waste, it is imperative to be equipped with the appropriate PPE. This includes, at a minimum, a lab coat, chemical-resistant gloves (butyl, neoprene, Polyvinyl alcohol (PVA), or Viton are recommended for aniline compounds; nitrile gloves are not advised), and chemical splash goggles.[3]
Spill Containment and Cleanup:
-
Evacuate and Ventilate: Immediately clear the area of the spill and ensure proper ventilation.[1] If possible, conduct all cleanup activities within a certified laboratory chemical fume hood.[1][3]
-
Absorb Small Spills: For minor spills, use an inert absorbent material such as vermiculite, sand, or dry earth to contain the substance.[1][3] Avoid using combustible materials like paper towels.[1]
-
Collect Waste: Carefully gather the absorbed material and place it into a designated, sealable, and clearly labeled container for hazardous waste.[1][3]
-
Decontaminate the Area: Thoroughly clean the spill site with a suitable solvent, followed by a wash with soap and water. All cleaning materials must also be treated as hazardous waste.[1][2]
-
Prevent Environmental Release: Under no circumstances should the chemical or its waste be allowed to enter drains or waterways, as it is presumed to be toxic to aquatic life with long-lasting effects.[1][4]
Waste Classification and Segregation
Proper classification and segregation of chemical waste are fundamental to safe disposal.
Waste Characterization: 4-(1,3-Oxazol-5-yl)aniline should be handled as a toxic substance.[5][6] Based on data for similar aniline compounds, it should be presumed to be a potential skin and eye irritant.[1]
Segregation:
-
Store waste in a dedicated, sealed, and clearly labeled container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]
Disposal Protocol
Adherence to institutional and regulatory guidelines is mandatory for the disposal of hazardous chemical waste.
Containerization:
-
Use a chemically compatible and leak-proof container with a secure lid.[3]
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution (e.g., date, concentration).[1]
Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.
-
Ensure containers are kept tightly closed when not in use.
-
Secondary containment should be used to prevent leaks.[3]
Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[2]
-
Never dispose of this compound down the drain or in the regular trash.[3]
Quantitative Data Summary
While no specific quantitative data for this compound was found, the table below summarizes key hazard classifications for the parent compound, aniline, which should be considered as a baseline for safety and handling procedures.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[5][7] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[7] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[7] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[7][8] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[7][8] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[7] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[7] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure[7] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life[6] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects[7] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. download.basf.com [download.basf.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. geneseo.edu [geneseo.edu]
- 8. carlroth.com [carlroth.com]
Personal protective equipment for handling 4-(1,3-Oxazol-5-yl)aniline
Essential Safety and Handling Guide for 4-(1,3-Oxazol-5-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound, including comprehensive operational and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the information available, it is classified as acutely toxic if swallowed and causes serious eye irritation.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | GHS06 (Skull and Crossbones) | Danger |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
Chemical Properties:
| Property | Value |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Physical Form | Solid |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to ensure the safety of all personnel handling this compound. The following table outlines the required PPE, categorized by the level of protection.
| PPE Category | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles must be worn at all times to protect against splashes. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile) | Due to the acute oral toxicity, preventing any skin contact is critical. Double-gloving provides an extra barrier and allows for safe removal of the outer glove if contamination occurs. Gloves must be inspected before use and disposed of after handling the compound. |
| Body Protection | Chemical-resistant lab coat or coveralls | A lab coat or coveralls made of a material resistant to chemical permeation should be worn to protect the skin from accidental spills. All buttons or snaps should be fastened. |
| Respiratory Protection | NIOSH-approved respirator | Given the toxic nature of the compound if ingested and the potential for aerosolization of the solid, a respirator is required. The specific type of cartridge should be selected based on a formal risk assessment. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan for Handling this compound
Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure risk and ensuring a safe laboratory environment.
Preparation and Engineering Controls:
-
Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit specifically for solid chemical spills should be available in the immediate vicinity.
Weighing and Aliquoting:
-
Dispensing: Use a spatula or other appropriate tool to handle the solid. Avoid creating dust. If there is a risk of dust generation, consider using a glove bag or a powder handling enclosure.
-
Weighing: Tare the balance with the receiving container before adding the compound. Carefully add the desired amount, minimizing any potential for spillage.
-
Cleaning: After weighing, decontaminate the spatula and any other tools used with a suitable solvent.
Solution Preparation:
-
Solvent Addition: Add the solvent to the solid in the fume hood. Ensure the container is appropriately sized to prevent splashing.
-
Mixing: Use a magnetic stirrer or other appropriate mixing method. Keep the container covered to the extent possible during mixing.
Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate the work area in the fume hood.
-
Glove Removal: Remove the outer pair of gloves first, turning them inside out as you remove them. Then, remove the inner pair of gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even after wearing gloves.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]
Storage of Waste:
-
Waste containers should be kept closed and stored in a designated satellite accumulation area within the laboratory.
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's licensed chemical waste disposal service.[2] Do not pour any waste containing this compound down the drain.
Experimental Workflow Diagram
The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
